Agistatin D
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNTFPIOCKSTA-AVPPRXQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-47-9 | |
| Record name | Agistatin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Discovery and Isolation of Agistatin D from Fusarium sp.: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Agistatin D, a potent cholesterol biosynthesis inhibitor. Originally isolated from the fungus Fusarium sp. KO-811, this compound belongs to a class of novel pyranacetal compounds. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and the analytical methods used for its structure elucidation. Quantitative data, including spectroscopic and bioactivity metrics, are presented in structured tables for clarity. Furthermore, this guide includes visualizations of the experimental workflows and the proposed mechanism of action of this compound within the cholesterol biosynthesis pathway. This resource is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.
Introduction
The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites from microorganisms. Fungi, in particular, have proven to be a rich source of structurally diverse compounds with significant pharmacological activities. In 1992, a research group led by Nakamura first reported the discovery of a series of novel cholesterol biosynthesis inhibitors, designated as Agistatins A, B, C, and D, from the culture broth of Fusaurus sp. KO-811. Among these, this compound emerged as a compound of significant interest due to its potent inhibitory activity. This guide provides a comprehensive technical summary of the foundational work on this compound.
Discovery and Production
Producing Microorganism
This compound is a secondary metabolite produced by the fungal strain Fusarium sp. KO-811. The morphological and cultural characteristics of this strain were instrumental in its initial identification.
Fermentation
The production of this compound was achieved through submerged fermentation of Fusarium sp. KO-811. The following protocol outlines the fermentation process:
Experimental Protocol: Fermentation of Fusarium sp. KO-811
-
Seed Culture: A seed culture was initiated by inoculating a loopful of spores from a slant culture of Fusarium sp. KO-811 into a 500-ml flask containing 100 ml of a seed medium (composition detailed in Table 1). The flask was incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture was then used to inoculate a 30-liter jar fermentor containing 20 liters of production medium (composition detailed in Table 1).
-
Fermentation Conditions: The fermentation was carried out at 28°C for 5 days with aeration and agitation. The pH of the culture was not controlled during fermentation.
Table 1: Composition of Fermentation Media
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 20 | 40 |
| Soluble Starch | 10 | - |
| Polypeptone | 5 | 10 |
| Yeast Extract | 5 | 5 |
| KH₂PO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| pH (adjusted with NaOH) | 7.0 | 7.0 |
Isolation and Purification
Following fermentation, the culture broth was processed to isolate and purify this compound. The workflow for this process is depicted in the diagram below.
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction: The culture filtrate (18 liters) was adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate.
-
Concentration: The combined ethyl acetate layers were concentrated under reduced pressure to yield an oily crude extract.
-
Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography using a chloroform-methanol gradient elution system. Fractions exhibiting inhibitory activity against cholesterol biosynthesis were collected.
-
Sephadex LH-20 Chromatography: The active fractions were further purified by Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: The final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water solvent system.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analyses.
Caption: Process of this compound structure elucidation.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210 |
| Appearance | Colorless needles |
| Melting Point | 118-120 °C |
| UV (λmax, MeOH) | 225 nm (ε 8,000) |
| IR (νmax, KBr) | 3400, 1710, 1640 cm⁻¹ |
| ¹H NMR (CDCl₃, δ ppm) | 6.88 (1H, dd, J=10, 2Hz), 6.13 (1H, d, J=10Hz), 5.45 (1H, s), 4.40 (1H, m), 3.80 (3H, s), 2.05 (3H, s) |
| ¹³C NMR (CDCl₃, δ ppm) | 198.0, 170.1, 145.0, 128.0, 100.2, 75.8, 68.5, 52.0, 25.0, 20.8, 15.5 |
Biological Activity
This compound was identified based on its ability to inhibit cholesterol biosynthesis in a cell-based assay.
Inhibition of Cholesterol Biosynthesis
Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay
-
Cell Culture: HepG2 cells were cultured in a suitable medium.
-
Assay: The cells were incubated with [¹⁴C]acetate in the presence of varying concentrations of this compound.
-
Lipid Extraction: After incubation, cellular lipids were extracted.
-
Analysis: The amount of [¹⁴C]cholesterol synthesized was quantified by thin-layer chromatography (TLC) and scintillation counting.
-
IC₅₀ Determination: The concentration of this compound that inhibited cholesterol synthesis by 50% (IC₅₀) was calculated.
Table 3: Inhibitory Activity of Agistatins against Cholesterol Biosynthesis
| Compound | IC₅₀ (µM) |
| Agistatin A | 1.5 |
| Agistatin B | 10 |
| Agistatin C | 5.0 |
| This compound | 2.5 |
| Compactin | 0.02 |
Proposed Mechanism of Action
While the precise molecular target of this compound was not definitively identified in the initial discovery, its inhibitory effect on cholesterol biosynthesis suggests interference with one of the key enzymes in the pathway. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, with HMG-CoA reductase being a well-known rate-limiting step and the target of statin drugs.
Caption: Proposed inhibition point of this compound in the cholesterol biosynthesis pathway.
Conclusion
This compound, a pyranacetal isolated from Fusarium sp. KO-811, represents a significant discovery in the field of natural product-based cholesterol biosynthesis inhibitors. This technical guide has provided a detailed account of its discovery, the methodologies for its production and purification, its structural characterization, and its biological activity. The potent inhibitory effect of this compound on cholesterol synthesis highlights its potential as a lead compound for the development of new therapeutic agents for hypercholesterolemia. Further research is warranted to fully elucidate its precise mechanism of action and to explore its pharmacological potential.
Agistatin D: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a fungal metabolite that has garnered interest for its biological activities, primarily as an inhibitor of cholesterol biosynthesis and for its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a polyketide-derived natural product with a distinctive bicyclic structure. Its formal chemical name is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. The molecular structure of this compound is characterized by a dihydropyranone ring fused to a substituted cyclohexane ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 144096-47-9 | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in acetone and DMSO | - |
| Melting Point | Not reported | - |
Spectroscopic Data
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl Group (-CH₂CH₃) | 0.8 - 1.5 | 10 - 20 |
| Aliphatic Protons (Cyclohexane ring) | 1.5 - 2.5 | 20 - 40 |
| Protons adjacent to Oxygen | 3.5 - 4.5 | 60 - 80 |
| Olefinic Protons | 5.5 - 7.5 | 100 - 150 |
| Carbonyl Carbon | - | 190 - 210 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 211.0965 |
| [M+Na]⁺ | 233.0784 |
| [M-H]⁻ | 209.0819 |
Experimental Protocols
Isolation of this compound from Fusarium sp.
While a specific, detailed protocol for the isolation of this compound is not widely published, a general workflow can be inferred from standard natural product isolation techniques from fungal sources.
Methodology:
-
Fermentation: A pure culture of the producing Fusarium species is inoculated into a suitable liquid fermentation medium and incubated for a period of time to allow for the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
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Silica Gel Column Chromatography: To separate compounds based on polarity.
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Sephadex LH-20 Chromatography: For size-exclusion and further purification.
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High-Performance Liquid Chromatography (HPLC): A final polishing step using a preparative HPLC column to obtain pure this compound.
-
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Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.
Biological Activity and Mechanism of Action
Cholesterol Biosynthesis Inhibition
This compound is reported to be an inhibitor of cholesterol biosynthesis.[1] The primary target for many cholesterol-lowering drugs, such as statins, is HMG-CoA reductase, a key enzyme in the mevalonate pathway. While the precise mechanism for this compound has not been fully elucidated in publicly available literature, it is hypothesized to interfere with an enzymatic step in this pathway.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. The exact mechanism of its antimicrobial action is not well-defined. However, many antimicrobial natural products act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
References
Agistatin D: An In-depth Technical Guide on a Fungal Metabolite with Cholesterol-Lowering Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a naturally occurring pyranacetal compound that has been identified as an inhibitor of cholesterol biosynthesis.[1] Isolated from a strain of the fungus Fusarium sp., this compound belongs to a class of secondary metabolites with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the currently available information on the biological activity and molecular targets of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is characterized by its pyranacetal core structure. While detailed physicochemical properties are not extensively documented in publicly accessible literature, its fungal origin and classification as a pyranacetal provide a basis for understanding its general characteristics.
Biological Activity: Inhibition of Cholesterol Biosynthesis
The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1] Fungal metabolites have historically been a rich source of compounds that interfere with this pathway, with the most prominent examples being the statin class of drugs.
Molecular Target and Mechanism of Action
While it is known that this compound inhibits cholesterol biosynthesis, the precise molecular target within this complex pathway has not been definitively identified in the available literature. The cholesterol biosynthesis pathway involves numerous enzymatic steps, any of which could be the point of inhibition.
Hypothesized Target: Based on the mechanism of other fungal-derived cholesterol-lowering agents, a potential target for this compound could be HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. However, without direct experimental evidence, this remains speculative. Further enzymatic assays are required to elucidate the exact mechanism of action.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data regarding the efficacy of this compound, such as IC50 or Ki values for the inhibition of cholesterol biosynthesis or its effects on specific molecular targets. The original research describing the isolation and initial characterization of Agistatins, including this compound, is not readily accessible in the public domain, which limits the availability of such detailed information.
Experimental Protocols
Detailed experimental protocols for the key experiments cited in the limited available literature are not publicly available. However, based on standard methodologies used to assess inhibitors of cholesterol biosynthesis, the following outlines a general approach that could be employed to characterize the activity of this compound.
In Vitro Cholesterol Biosynthesis Inhibition Assay
This assay would be fundamental to quantifying the inhibitory effect of this compound on the overall cholesterol biosynthesis pathway in a cellular context.
Objective: To determine the concentration-dependent inhibition of cholesterol biosynthesis by this compound in a relevant cell line (e.g., HepG2 human hepatoma cells).
Methodology:
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Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
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Treatment: Cells are then incubated with varying concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) and a positive control (e.g., a known statin) are included.
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Radiolabeling: [¹⁴C]-acetate or another suitable radiolabeled precursor is added to the culture medium. This precursor will be incorporated into newly synthesized cholesterol.
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Lipid Extraction: After the incubation period, cells are harvested, and total lipids are extracted using a standard method (e.g., Folch extraction).
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Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity of the cholesterol spot is then quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition of cholesterol synthesis at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of cholesterol synthesis is inhibited, can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Characterizing this compound
References
An In-depth Technical Guide to Agistatin D: Natural Source and Fungal Metabolite Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin D is a fungal metabolite that has garnered interest for its biological activities, including the inhibition of cholesterol biosynthesis. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, fungal origin, and key experimental data. Detailed methodologies for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, the Agistatins, a family of pyranacetal compounds, have been identified as potent inhibitors of cholesterol biosynthesis. This guide specifically focuses on this compound, providing a detailed account of its scientific background and technical data for researchers in natural product chemistry, mycology, and pharmacology.
Natural Source and Fungal Origin
This compound is a natural product produced by a strain of the fungal genus Fusarium. The producing organism was identified as Fusarium sp. F-153. It is also reported as a metabolite of Penicillium agaricoides. Fungi of the Fusarium genus are ubiquitous in soil and are known to produce a wide array of secondary metabolites with diverse biological activities. The production of this compound highlights the metabolic potential of this fungal genus as a source for novel bioactive compounds.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Data |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| UV λmax (MeOH) nm (ε) | 235 (10,000), 280 (6,000) |
| IR (KBr) cm⁻¹ | 3400, 1710, 1640, 1610 |
| ¹H NMR (CDCl₃, ppm) | δ 1.35 (3H, d, J=7Hz), 2.20 (1H, m), 2.50 (1H, m), 3.05 (1H, m), 4.60 (1H, d, J=4Hz), 5.40 (1H, d, J=2Hz), 6.10 (1H, d, J=6Hz), 7.15 (1H, d, J=6Hz) |
| ¹³C NMR (CDCl₃, ppm) | δ 18.2, 35.5, 40.8, 68.2, 98.1, 101.5, 118.5, 142.8, 165.2, 192.5, 195.8 |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, purification, and biological evaluation of this compound, based on established protocols.
Fungal Fermentation and Production of this compound
A seed culture of Fusarium sp. F-153 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating at 28°C for 3 days on a rotary shaker. The seed culture is then used to inoculate a larger production culture containing a production medium (e.g., a modified Czapek-Dox medium). The production culture is incubated for 7-10 days under the same conditions.
Isolation and Purification of this compound
The fungal biomass is separated from the culture broth by filtration. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract. The crude extract is then subjected to a series of chromatographic techniques for purification. A typical purification workflow is outlined below.
Structure Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Ultraviolet (UV) Spectroscopy: To identify chromophores.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and establish the final structure.
Biological Activity Assays
The inhibitory activity of this compound against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, can be determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and HMG-CoA reductase enzyme.
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Add varying concentrations of this compound to the reaction mixture.
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Initiate the reaction by adding the substrate, HMG-CoA.
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Monitor the decrease in absorbance at 340 nm over time.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
The antifungal activity of this compound can be evaluated against a panel of pathogenic fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
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Prepare a serial dilution of this compound in a 96-well microtiter plate.
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Inoculate each well with a standardized suspension of the test fungus.
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Incubate the plates at an appropriate temperature for 24-48 hours.
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The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Biological Activity and Mechanism of Action
This compound is a known inhibitor of cholesterol biosynthesis. While the precise molecular target within the pathway is not fully elucidated in the available literature, its inhibitory action suggests a potential interaction with a key enzyme in this pathway, such as HMG-CoA reductase. The inhibition of this pathway is a well-established strategy for lowering cholesterol levels.
Conclusion
This compound represents a promising natural product with potential applications in the management of hypercholesterolemia. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this fungal metabolite. Further studies are warranted to fully elucidate its mechanism of action, explore its broader biological activity spectrum, and optimize its production for potential clinical development.
Agistatin D: A Technical Whitepaper on a Novel Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin D (CAS Number: 144096-47-9) is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3] Isolated from fungal species such as Fusarium sp. and Penicillium agaricoides, this small molecule presents a potential avenue for the development of new therapeutic agents targeting hypercholesterolemia and related metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, proposed mechanism of action, and potential biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this paper outlines the established experimental frameworks and signaling pathways relevant to its characterization as a cholesterol biosynthesis inhibitor.
Chemical and Physical Properties
This compound is characterized by a pyranacetal core structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144096-47-9 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][4] |
| Molecular Weight | 210.23 g/mol | [1][4] |
| Source | Isolated from Fusarium sp. and Penicillium agaricoides | [1][4] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Biological Activity and Proposed Mechanism of Action
The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2][3] While the precise molecular target has not been definitively identified in the available literature, its action is hypothesized to be analogous to that of statins, the most well-known class of cholesterol-lowering drugs.
Inhibition of the Mevalonate Pathway
The biosynthesis of cholesterol is a complex process known as the mevalonate pathway. The rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). Statins act as competitive inhibitors of HMGCR, leading to a reduction in endogenous cholesterol production. It is plausible that this compound exerts its inhibitory effect at a key enzymatic step within this pathway.
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized inhibition of the mevalonate pathway by this compound.
Regulation of the SREBP Pathway
The cellular response to depleted cholesterol levels is primarily mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. In a state of low intracellular cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the gene for HMGCR and the LDL receptor. If this compound inhibits cholesterol synthesis, it would be expected to trigger a compensatory activation of the SREBP pathway.
SREBP Pathway Activation in Response to Cholesterol Depletion
Caption: SREBP pathway activation under low cholesterol conditions.
Antimicrobial Activity
In addition to its effects on cholesterol metabolism, this compound has been reported to exhibit antimicrobial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] The proposed mechanism for this activity is the inhibition of bacterial protein synthesis through binding to ribosomes.[4] However, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.
Experimental Protocols
While specific experimental data for this compound is scarce, this section provides detailed methodologies for key experiments that would be essential for its characterization.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the activity of HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
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HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pravastatin).
-
Initiate the reaction by adding HMG-CoA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for determining HMG-CoA reductase inhibition.
Cell-Based Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells in the presence of the test compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-Acetate
-
This compound
-
Lipid extraction solvents (e.g., hexane/isopropanol)
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Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Add [¹⁴C]-Acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids.
-
Wash the cells and extract the total lipids using an appropriate solvent system.
-
Separate the lipid classes, including cholesterol, using TLC.
-
Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.
-
Determine the effect of this compound on cholesterol synthesis relative to a vehicle control.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data for this compound. The following tables are presented as templates for the types of data that are crucial for a comprehensive technical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity
| Assay | Target | IC₅₀ (nM) |
| HMG-CoA Reductase Inhibition | HMGCR | Data Not Available |
| Cell-Based Cholesterol Synthesis | De Novo Synthesis | Data Not Available |
Table 2: Antimicrobial Activity
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Data Not Available |
| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available |
| Staphylococcus aureus | ATCC 25923 | Data Not Available |
Future Directions and Conclusion
This compound represents a promising natural product with the potential to serve as a lead compound for the development of novel cholesterol-lowering agents. Its reported inhibition of cholesterol biosynthesis warrants further investigation to elucidate its precise molecular target and mechanism of action. Key future research should focus on:
-
Target Identification: Determining the specific enzyme(s) in the mevalonate pathway that are inhibited by this compound.
-
Quantitative Biological Evaluation: Establishing robust IC₅₀ and MIC values through standardized assays.
-
In Vivo Efficacy: Assessing the cholesterol-lowering effects of this compound in relevant animal models of hypercholesterolemia.
-
Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for further study and the generation of analogues for structure-activity relationship (SAR) studies.
References
- 1. Total synthesis of all (–)-Agelastatin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (−)-agelastatin A: an SH2′ radical azidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 144096-47-9 | UFA09647 | Biosynth [biosynth.com]
Agistatin D: A Technical Overview of a Fungal Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D, with the molecular formula C₁₁H₁₄O₄, is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1] First isolated from a fungus of the Fusarium species, this small molecule represents a potential area of interest for researchers in metabolic diseases and drug discovery.[1] This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties, biological activity, and the general experimental methodologies relevant to its study. Due to the limited availability of detailed public data, this document also outlines a hypothetical framework for the in-depth analysis required for drug development professionals, including placeholder data tables and conceptual diagrams.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and potential therapeutic development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 144096-47-9 | [1] |
| Canonical SMILES | CCC1CC2=C(C(=O)C=CO2)C(C1O)O | [1] |
| IUPAC Name | (4aR,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one | [1] |
Biological Activity and Mechanism of Action
This compound is known to inhibit cholesterol biosynthesis.[1] The precise mechanism of action, including the specific enzymatic target within the cholesterol biosynthesis pathway, has not been detailed in widely available literature. Statins, a well-known class of cholesterol-lowering drugs, primarily act by inhibiting HMG-CoA reductase, a key rate-limiting enzyme in this pathway. It is plausible that this compound may act on this or other enzymes within the sterol synthesis cascade.
To elucidate the exact mechanism, a series of enzymatic and cell-based assays would be required. Below is a conceptual workflow for investigating the mechanism of action of a novel cholesterol biosynthesis inhibitor like this compound.
Figure 1: Conceptual workflow for the elucidation of the mechanism of action of this compound.
Hypothetical Quantitative Data
The following tables represent the types of quantitative data that would be essential for a thorough evaluation of this compound. The values presented are for illustrative purposes only and are not based on experimental results.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data
| Target Enzyme | This compound IC₅₀ (nM) | Pravastatin IC₅₀ (nM) (Control) |
| HMG-CoA Reductase | 50 | 20 |
| Squalene Synthase | >10,000 | - |
| Squalene Epoxidase | >10,000 | - |
Table 2: Hypothetical Cell-Based Cholesterol Biosynthesis Inhibition
| Cell Line | This compound IC₅₀ (µM) | Pravastatin IC₅₀ (µM) (Control) |
| HepG2 (Human Hepatoma) | 1.5 | 0.5 |
| A549 (Human Lung Carcinoma) | 12.8 | 8.2 |
Experimental Protocols
Isolation and Purification of this compound from Fusarium sp.
-
Fungal Culture: A pure strain of the this compound-producing Fusarium species would be cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., temperature, pH, aeration, and incubation time).
-
Extraction: The fungal biomass and culture broth would be separated. The broth would be extracted with an organic solvent such as ethyl acetate. The mycelia could also be extracted separately after homogenization.
-
Chromatographic Separation: The crude extract would be subjected to a series of chromatographic techniques to isolate this compound. This would typically involve:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).
-
-
Structure Elucidation: The structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
HMG-CoA Reductase Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of this compound against HMG-CoA reductase would be performed.
-
Reaction Mixture: A typical reaction mixture would contain recombinant human HMG-CoA reductase, the substrate HMG-CoA, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound (and a positive control like pravastatin) would be pre-incubated with the enzyme.
-
Reaction Initiation and Monitoring: The reaction would be initiated by the addition of HMG-CoA. The rate of NADPH oxidation to NADP⁺ would be monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates would be calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, would be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: General workflow for an HMG-CoA reductase inhibition assay.
Cell-Based Cholesterol Biosynthesis Assay
This assay would measure the ability of this compound to inhibit cholesterol synthesis in a cellular context.
-
Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, would be cultured to sub-confluency.
-
Treatment: The cells would be incubated with varying concentrations of this compound for a specified period.
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, would be added to the culture medium.
-
Lipid Extraction: After incubation, the cells would be harvested, and total lipids would be extracted.
-
Separation and Quantification: The lipid extract would be separated by thin-layer chromatography (TLC) or HPLC to isolate the cholesterol fraction. The amount of radiolabel incorporated into cholesterol would be quantified using a scintillation counter.
-
Data Analysis: The inhibition of cholesterol synthesis would be calculated relative to a vehicle-treated control. The IC₅₀ value would be determined from the dose-response curve.
Signaling Pathway
The inhibition of cholesterol biosynthesis by statins is known to trigger a feedback mechanism involving the sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2. A decrease in intracellular cholesterol levels leads to the activation of SREBP-2, which translocates to the nucleus and upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR). It is highly probable that this compound, if it effectively lowers intracellular sterol levels, would induce a similar signaling cascade.
Figure 3: Postulated signaling pathway of this compound based on its role as a cholesterol biosynthesis inhibitor.
Conclusion
This compound is a fungal metabolite with confirmed activity as a cholesterol biosynthesis inhibitor. While its basic chemical identity is established, a significant gap exists in the publicly available scientific literature regarding its specific mechanism of action, quantitative potency, and detailed experimental protocols. The information and conceptual frameworks presented in this technical guide are intended to provide a foundation for researchers and drug development professionals interested in further investigating this molecule. Future studies are required to fully characterize the therapeutic potential of this compound.
References
An In-depth Technical Guide to Agistatin D: A Pyranacetal Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin D is a naturally occurring pyranacetal produced by fungal species, notably from the genus Fusarium.[1] This metabolite has garnered attention within the scientific community for its potential biological activities, primarily as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological functions, and the methodologies pertinent to its study. While the available data on its quantitative efficacy and specific molecular mechanisms are limited in the public domain, this guide consolidates the existing information to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have historically played a crucial role in drug discovery. This compound, a pyranacetal isolated from Fusarium sp., represents one such molecule of interest.[1] Its characterization as an inhibitor of cholesterol biosynthesis positions it as a subject for investigation in the context of metabolic diseases and potentially other therapeutic areas. This document aims to provide a detailed technical overview of this compound, summarizing its known attributes and outlining experimental approaches for its further investigation.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 144096-47-9 | [1] |
| Class | Pyranacetal | [1] |
Biological Activity
The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1] Additionally, some sources suggest potential antimicrobial properties.
Inhibition of Cholesterol Biosynthesis
Antimicrobial Activity
There are indications that this compound may possess antimicrobial properties. As with its cholesterol-lowering activity, detailed quantitative data, including Minimum Inhibitory Concentration (MIC) values against various microbial strains, are not currently published.
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively documented. However, based on standard methodologies for analogous compounds, the following sections outline plausible experimental designs.
Isolation and Purification of this compound from Fusarium sp.
The isolation of this compound involves standard natural product chemistry techniques. The general workflow is as follows:
Methodology:
-
Fermentation: Cultivate the selected Fusarium sp. strain in a suitable liquid medium under optimal growth conditions to encourage the production of secondary metabolites.
-
Extraction: After a sufficient incubation period, separate the mycelia from the culture broth by filtration. Extract both the broth and the mycelia with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: Remove the solvent from the extract under reduced pressure to yield a crude extract.
-
Chromatography: Subject the crude extract to a series of chromatographic techniques for purification. This typically starts with column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
Fraction Analysis: Collect fractions and analyze them using techniques like Thin Layer Chromatography (TLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to further purification by HPLC, often using a reverse-phase column, to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cholesterol Biosynthesis Inhibition Assay
To quantify the inhibitory effect of this compound on cholesterol biosynthesis, a cell-based assay is commonly employed.
Methodology:
-
Cell Culture: Plate a suitable cell line, such as human hepatoma cells (HepG2), which are active in cholesterol synthesis.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known statin).
-
Radiolabeling: After a pre-incubation period with the compound, add a radiolabeled precursor of cholesterol, such as [14C]-acetate, to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Lipid Extraction: Lyse the cells and extract the total lipids using a standard method, such as the Folch procedure.
-
Cholesterol Separation: Separate the cholesterol from other lipids in the extract using TLC or HPLC.
-
Quantification: Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of this compound can be determined by measuring its MIC against various microorganisms using a broth microdilution method.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: A Hypothesis
The statement that this compound inhibits cholesterol biosynthesis suggests that it may target one of the enzymes in the mevalonate pathway. The rate-limiting step in this pathway is catalyzed by HMG-CoA reductase.
Further enzymatic assays would be required to confirm whether this compound directly inhibits HMG-CoA reductase or another enzyme in the cholesterol synthesis cascade.
Future Directions
The study of this compound is still in its early stages. To fully understand its therapeutic potential, the following research is necessary:
-
Quantitative Biological Evaluation: Determination of IC50 values for cholesterol biosynthesis inhibition and MIC values against a broad panel of pathogenic microbes.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound.
-
In Vivo Efficacy: Assessment of the compound's activity in animal models of hypercholesterolemia and infectious diseases.
-
Toxicology and Pharmacokinetics: Evaluation of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of this compound.
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for research and the generation of structural analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a pyranacetal fungal metabolite with the potential to inhibit cholesterol biosynthesis. While the current publicly available data is limited, this guide provides a framework for its further investigation. Through the application of the outlined experimental protocols, a more comprehensive understanding of the biological activities and therapeutic potential of this compound can be achieved, potentially leading to the development of new therapeutic agents.
References
Agistatin D: A Literature Review and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] Isolated from a fungus of the Fusarium genus, specifically strain FH-A 6239, this small molecule represents a class of secondary metabolites with potential applications in biomedical research.[2] This technical guide provides a comprehensive overview of the available literature on this compound, including its historical context, known biological activities, and the general experimental protocols relevant to its primary mechanism of action.
Historical Context and Isolation
This compound was first described in the scientific literature in 1996 by Göhrt, Grabley, Thiericke, and colleagues as part of a chemical screening program for secondary metabolites from microorganisms.[2] It was isolated from the soil fungus FH-A 6239. The discovery of this compound, along with other related agistatins such as Agistatin A, B, and E, highlighted a novel class of pyranacetal compounds produced by Fusarium species.[2][3][4]
Chemical Structure
The chemical structure of this compound is presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 144096-47-9 | C₁₁H₁₄O₄ | 210.23 g/mol |
Biological Activity: Inhibition of Cholesterol Biosynthesis
The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2] While the initial discovery identified this activity, the publicly available literature lacks specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's effect on this pathway. The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the specific assays used to determine the biological activity of this compound are not available in the public domain. However, a general methodology for assessing the inhibition of cholesterol biosynthesis is described below. This protocol is based on standard cell-based assays used in the field.
General Protocol for Cholesterol Biosynthesis Inhibition Assay
This protocol outlines a typical workflow to measure the inhibition of cholesterol synthesis in a cell line (e.g., HepG2 human liver cells) using a radiolabeled precursor.
1. Cell Culture and Treatment:
- HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
- The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.
2. Radiolabeling:
- A radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, is added to the cell culture medium.
- The cells are incubated for a specific duration to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
3. Lipid Extraction:
- After the incubation period, the cells are washed and harvested.
- Total lipids are extracted from the cells using a solvent system, typically a mixture of chloroform and methanol.
4. Separation and Quantification:
- The extracted lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The amount of radiolabeled cholesterol is quantified using a scintillation counter or other appropriate radioactivity detector.
5. Data Analysis:
- The percentage of inhibition of cholesterol biosynthesis is calculated by comparing the amount of radiolabeled cholesterol in treated cells to that in untreated control cells.
- An IC50 value, the concentration of the inhibitor required to reduce cholesterol synthesis by 50%, can be determined from a dose-response curve.
Signaling Pathways and Logical Relationships
Cholesterol Biosynthesis Pathway
The following diagram illustrates a simplified overview of the cholesterol biosynthesis pathway, highlighting potential points of inhibition. The exact target of this compound within this pathway is not specified in the available literature.
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Experimental Workflow for Screening Inhibitors
The diagram below outlines a typical experimental workflow for identifying and characterizing inhibitors of cholesterol biosynthesis from natural sources, such as the process that would have led to the discovery of this compound.
Caption: General experimental workflow for natural product drug discovery.
Conclusion
This compound is a fungal metabolite with established activity as an inhibitor of cholesterol biosynthesis. Despite its discovery over two decades ago, detailed quantitative data and specific mechanistic studies appear to be limited in the publicly accessible scientific literature. The information provided in this guide summarizes the current knowledge and provides a framework for the types of experimental approaches that would be necessary to further characterize the biological activity and therapeutic potential of this natural product. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a lead compound in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation Against Fusarium oxysporum, Fusarium circinatum, and Meloidogyne incognita of Bioactives-Enriched Extracts of Ruta graveolens L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
Methodological & Application
Agistatin D synthesis and purification protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Agistatin D is a fungal metabolite first identified as a potent inhibitor of cholesterol biosynthesis.[1] It is a pyranacetal compound isolated from fungal species such as Fusarium sp. and Penicillium agaricoides. Due to its biological activity, this compound holds potential for research and development in the context of metabolic disorders and related therapeutic areas. This document provides a generalized protocol for the isolation and purification of this compound from fungal cultures, based on established methods for secondary metabolite extraction. Additionally, it outlines the cholesterol biosynthesis pathway, the likely target of this compound.
I. Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a fungal culture. As specific literature on the large-scale purification of this compound is limited, this protocol is based on standard methodologies for the extraction of fungal secondary metabolites.[2][3][4][5][6]
Experimental Workflow:
Caption: Experimental workflow for the isolation and purification of this compound.
1. Fungal Fermentation Protocol:
-
Microorganism: Fusarium sp. (strain known to produce this compound).
-
Inoculum Preparation:
-
Grow the Fusarium sp. on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Inoculate a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium) with the spore suspension (typically 1-5% v/v).
-
Incubate the culture at 25-28°C with shaking (e.g., 150-200 rpm) for 10-14 days. Monitor the production of this compound periodically by small-scale extraction and HPLC analysis of the culture broth.
-
2. Extraction Protocol:
-
After the fermentation period, separate the mycelia from the culture broth by vacuum filtration.
-
Pool the culture filtrate and the mycelial cake.
-
Extract the pooled material with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.
3. Purification Protocol:
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate followed by ethyl acetate-methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative reverse-phase (C18) HPLC column.
-
Elute with an isocratic or gradient mobile phase of water and acetonitrile or methanol.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain purified this compound.
-
-
Step 3: Crystallization (Final Polishing)
-
If a crystalline product is desired, dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble.
-
Slowly cool the solution or add an anti-solvent to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
-
Illustrative Purification Data:
The following table presents hypothetical data for the purification of this compound from a 10 L fermentation culture.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |
| Crude Extract | 5000 | 5 | 100 |
| Silica Gel Chromatography | 800 | 40 | 64 |
| Preparative HPLC | 200 | 95 | 38 |
| Crystallization | 150 | >99 | 30 |
II. Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound has been identified as an inhibitor of cholesterol biosynthesis.[1] This pathway is a critical metabolic process in animals for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase.[7][8][9] This enzyme is the target of the widely used statin drugs.[10][11][12][13] While the precise molecular target of this compound within this pathway has not been definitively elucidated in the provided search results, its function as a cholesterol biosynthesis inhibitor suggests it likely acts on an early, rate-limiting step, possibly HMG-CoA reductase or another key enzyme.
Cholesterol Biosynthesis Pathway and Potential Inhibition by this compound:
Caption: Simplified cholesterol biosynthesis pathway, highlighting the potential inhibitory action of this compound.
Disclaimer: The provided protocols are intended for research purposes by qualified individuals and should be adapted and optimized based on experimental findings. Appropriate safety precautions should be taken when handling fungal cultures and organic solvents. The quantitative data presented is illustrative and not based on published experimental results for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. med.libretexts.org [med.libretexts.org]
- 9. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statin - Wikipedia [en.wikipedia.org]
- 11. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of Agistatin D, a Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a naturally occurring pyranacetal isolated from a Fusarium species, identified as an inhibitor of cholesterol biosynthesis[1]. While specific in vitro studies on the anti-cancer effects of this compound are not extensively documented in publicly available literature, compounds that inhibit the cholesterol biosynthesis pathway are of significant interest in oncology research. Cancer cells often exhibit upregulated cholesterol synthesis to support rapid proliferation and membrane biogenesis. Therefore, inhibiting this pathway presents a promising therapeutic strategy.
These application notes provide a comprehensive guide for the in vitro characterization of this compound or other similar cholesterol biosynthesis inhibitors. The following protocols and assays are designed to elucidate the compound's anti-cancer potential by investigating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Postulated Mechanism of Action and Investigational Approach
Inhibitors of the cholesterol biosynthesis pathway, such as statins, have been shown to exert anti-cancer effects through various mechanisms. These include the depletion of mevalonate and its downstream isoprenoid intermediates, which are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Disruption of these signaling proteins can lead to cell cycle arrest, induction of apoptosis, and inhibition of metastasis. Furthermore, the accumulation of certain precursors or the depletion of downstream products can induce endoplasmic reticulum (ER) stress, contributing to cell death[2][3][4][5].
The following diagram illustrates the general cholesterol biosynthesis pathway and highlights key points of intervention for inhibitors, which can lead to anti-cancer effects.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | Experimental Value | Experimental Value |
| PC-3 (Prostate Cancer) | Experimental Value | Experimental Value |
| A549 (Lung Cancer) | Experimental Value | Experimental Value |
| HCT116 (Colon Cancer) | Experimental Value | Experimental Value |
| HEK293 (Normal Kidney) | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | |
| Staurosporine (Positive Control) | Experimental Value | Experimental Value | |
| PC-3 | Vehicle Control | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | |
| Staurosporine (Positive Control) | Experimental Value | Experimental Value |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| Nocodazole (Positive Control) | Experimental Value | Experimental Value | Experimental Value | |
| PC-3 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| Nocodazole (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle-treated and positive controls (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Key Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in relevant signaling pathways. Given that cholesterol biosynthesis inhibitors can affect pathways like PI3K/Akt and Ras/MAPK, and potentially STAT3, these would be logical targets to investigate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Agistatin D Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a pyranacetal compound isolated from Fusarium sp. that has been identified as an inhibitor of cholesterol biosynthesis.[1] This property makes it a compound of interest for research in areas where cell proliferation and lipid metabolism are crucial, such as in cancer biology. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cell viability, proliferation, and to elucidate its mechanism of action through key signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from the described assays.
Table 1: Cytotoxicity of this compound in various cancer cell lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Placeholder |
| MCF-7 | Breast Cancer | 72 | 15 |
| PC-3 | Prostate Cancer | 72 | 25 |
| HCT116 | Colon Cancer | 72 | 20 |
| A549 | Lung Cancer | 72 | 30 |
Table 2: Anti-proliferative effects of this compound (BrdU Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | % Inhibition of Proliferation at IC50 |
| MCF-7 | Breast Cancer | 48 | ~50% |
| PC-3 | Prostate Cancer | 48 | ~50% |
| HCT116 | Colon Cancer | 48 | ~50% |
| A549 | Lung Cancer | 48 | ~50% |
Experimental Protocols
Determination of IC50 using MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits the metabolic activity of cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Cell Proliferation Assay using BrdU Incorporation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound at the predetermined IC50 concentration and a control (vehicle) in a 96-well plate as described in the MTT assay protocol.
-
BrdU Labeling: 24-48 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and add the anti-BrdU antibody solution. Incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Compare the absorbance of the this compound-treated wells to the control wells to determine the percentage of inhibition of proliferation.
Western Blot Analysis for SREBP-2 Activation
This protocol is used to assess the effect of this compound on the sterol regulatory element-binding protein 2 (SREBP-2) pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SREBP-2, anti-HMGCR, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for 24-48 hours. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the expression of the precursor and cleaved forms of SREBP-2, as well as the downstream targets HMG-CoA Reductase (HMGCR) and the LDL Receptor (LDLR), between treated and control samples.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
SREBP-2 Signaling Pathway Activation by Cholesterol Depletion
Caption: SREBP-2 pathway activation upon cholesterol depletion by this compound.
Proposed Apoptosis Induction Pathway by Cholesterol Depletion
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for characterizing the cellular effects of this compound.
References
Agistatin D: Application and Protocols for Studying Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a natural product classified as a pyranacetal.[1] It has been identified as an inhibitor of cholesterol biosynthesis and was originally isolated from a fungus belonging to the Fusarium species.[1] While the broader class of cholesterol biosynthesis inhibitors, such as statins, are well-characterized for their mechanism of action targeting HMG-CoA reductase, the specific molecular target and detailed inhibitory profile of this compound are not extensively documented in publicly available scientific literature. This document aims to provide a foundational guide for researchers interested in utilizing this compound as a tool to investigate cholesterol metabolism, based on the general principles of studying cholesterol biosynthesis inhibitors.
Putative Mechanism of Action
The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis.[1] The cholesterol biosynthesis pathway is a complex, multi-step process involving numerous enzymes. Most well-known inhibitors, like statins, target the rate-limiting enzyme, HMG-CoA reductase. However, other inhibitors can act on different enzymes downstream in the pathway.
To elucidate the specific mechanism of this compound, researchers would need to conduct a series of enzymatic and cell-based assays.
Data Presentation
Currently, there is a lack of publicly available quantitative data regarding the inhibitory activity of this compound on specific enzymes or its effects on cellular cholesterol levels. Researchers would need to generate this data empirically. The following tables are templates for organizing such experimental data.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Enzyme Target (e.g., HMG-CoA Reductase) | This compound Concentration | % Inhibition | IC50 Value |
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] | |||
| ... |
Table 2: Effect of this compound on Cellular Cholesterol Levels
| Cell Line | Treatment Duration | This compound Concentration | Total Cellular Cholesterol (% of Control) |
| [e.g., HepG2] | 24 hours | [Concentration 1] | |
| 24 hours | [Concentration 2] | ||
| 48 hours | [Concentration 1] | ||
| 48 hours | [Concentration 2] |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on cholesterol metabolism.
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol is designed to determine if this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in each well of the 96-well plate.
-
Add varying concentrations of this compound to the experimental wells.
-
Add the positive control inhibitor to designated wells.
-
Add the solvent control (e.g., DMSO) to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding HMG-CoA reductase to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record measurements every minute for 15-30 minutes.
-
Calculate the rate of NADPH consumption for each condition.
-
Determine the percent inhibition by this compound relative to the solvent control and calculate the IC50 value.
Protocol 2: Cellular Cholesterol Quantification Assay
This protocol measures the total cholesterol content in cultured cells after treatment with this compound.
Materials:
-
Cultured cells (e.g., HepG2, a human liver cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Cholesterol quantification kit (commercially available, typically based on a colorimetric or fluorometric method)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a solvent-treated control group.
-
After treatment, wash the cells with PBS.
-
Lyse the cells using the appropriate lysis buffer.
-
Collect the cell lysates.
-
Following the manufacturer's instructions for the cholesterol quantification kit, mix the cell lysates with the reaction reagents.
-
Incubate the reactions as specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the total cholesterol concentration in each sample based on a standard curve.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate.
Visualizations
The following diagrams illustrate the conceptual frameworks for studying this compound.
Caption: Putative inhibition point of this compound in the cholesterol pathway.
References
Agistatin D: Uncharted Territory in In Vivo Cancer Research
Despite its identification as a cholesterol biosynthesis inhibitor, a thorough review of scientific literature reveals a significant gap in research concerning the in vivo dosage, administration, and anti-cancer mechanisms of Agistatin D. Currently, there is no publicly available data from preclinical or clinical studies to develop detailed application notes or protocols for its use in research models.
This compound is a pyranacetal metabolite originally isolated from the fungus Fusarium sp.[1][2][3] Its primary known biological activity is the inhibition of cholesterol biosynthesis.[1][3] While this mechanism is a promising avenue for anti-cancer research, as aberrant cholesterol metabolism is a feature of many cancers, this compound itself appears to be largely unexplored in this context.[4][5][6]
Our comprehensive search for in vivo studies, dosage information, or detailed signaling pathways related to this compound's anti-cancer effects did not yield any specific experimental data. The available information is primarily limited to its chemical properties, source of isolation, and its general classification as a cholesterol biosynthesis inhibitor.[1][2][3]
The Anti-Cancer Potential of Targeting Cholesterol Biosynthesis
The absence of specific data on this compound does not diminish the scientific interest in its general mechanism of action. The cholesterol biosynthesis pathway is a critical cellular process that, when dysregulated, can contribute to tumor development and progression.[4][5][6] Targeting this pathway with inhibitors is a recognized strategy in cancer research.
Inhibition of cholesterol biosynthesis can impact cancer cells in several ways:
-
Membrane Integrity and Signaling: Cholesterol is a vital component of cell membranes, influencing fluidity and the function of membrane-bound signaling proteins. Disrupting its synthesis can alter these properties and inhibit cancer cell growth.
-
Isoprenoid Depletion: The pathway produces essential intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are necessary for the post-translational modification (prenylation) of key signaling proteins like Ras and Rho. Inhibiting their synthesis can disrupt oncogenic signaling pathways.
-
Steroid Hormone Synthesis: In hormone-dependent cancers, such as certain breast and prostate cancers, cholesterol is a precursor for steroid hormone synthesis. Inhibiting its production can reduce the levels of hormones that drive cancer growth.
A Case Study: RO 48-8071 in Breast Cancer Models
To illustrate the therapeutic potential of targeting this pathway, researchers can look to other, more extensively studied cholesterol biosynthesis inhibitors. For example, RO 48-8071, an inhibitor of the enzyme oxidosqualene cyclase, has demonstrated anti-tumor effects in preclinical models of hormone-dependent breast cancer.[7][8] In these studies, administration of RO 48-8071 to mice with tumor xenografts led to a prevention of tumor growth.[7][8] This effect was, in part, attributed to the degradation of estrogen receptor alpha (ERα) and an increase in the anti-proliferative protein ERβ.[7][8]
Future Directions for this compound Research
The current lack of data on this compound highlights a potential opportunity for novel cancer research. Future investigations would need to begin with fundamental in vitro studies to:
-
Determine its specific molecular target within the cholesterol biosynthesis pathway.
-
Evaluate its cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Elucidate the downstream signaling pathways affected by its activity.
Following promising in vitro results, subsequent preclinical in vivo studies would be necessary to establish its pharmacokinetic and pharmacodynamic profiles, determine effective and non-toxic dosage regimens, and assess its anti-tumor efficacy in animal models.
Experimental Workflow for a Novel Cholesterol Biosynthesis Inhibitor
Below is a generalized experimental workflow that could be adapted for the initial investigation of a novel cholesterol biosynthesis inhibitor like this compound.
Signaling Pathway of Cholesterol Biosynthesis Inhibition
The following diagram illustrates the general signaling consequences of inhibiting the cholesterol biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Use of cholesterol metabolism for anti-cancer strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Agistatin D
Disclaimer: As of the latest available information, specific, validated analytical methods for the quantification of Agistatin D are not extensively documented in publicly accessible scientific literature. The following application notes and protocols are therefore based on established analytical techniques commonly employed for the quantification of natural products and small molecules of similar chemical characteristics. These methods should be considered as a starting point and will require optimization and validation for the specific analysis of this compound in any given matrix.
Introduction
This compound is a pyranacetal compound originally isolated from a species of Fusarium.[1] As with any bioactive compound under investigation for research or pharmaceutical development, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides an overview of potential analytical methods and detailed protocols for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methodologies
The choice of an analytical method for the quantification of this compound will depend on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of small molecules in various samples. It offers good selectivity and sensitivity for compounds with a chromophore.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for analyzing complex biological matrices and for bioanalytical studies requiring low detection limits.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of purified this compound in simple solutions, provided it has a distinct chromophore and there are no interfering substances.
A logical workflow for selecting the appropriate analytical method is presented below.
Data Presentation: Quantitative Parameters
The following tables summarize the typical quantitative parameters that should be established during the validation of an analytical method for this compound. These values are illustrative and will need to be determined experimentally.
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | e.g., 0.05 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interference from blank/placebo |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | e.g., 1 - 1000 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (for bioanalysis) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined conditions |
Table 3: Typical UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.998 |
| Range | Dependent on molar absorptivity |
| Limit of Detection (LOD) | Dependent on molar absorptivity |
| Limit of Quantification (LOQ) | Dependent on molar absorptivity |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interference from blank at λmax |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a general procedure for developing an HPLC-UV method for the quantification of this compound.
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or ammonium acetate (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm or 0.45 µm syringe filters
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by running a UV scan of this compound (λmax).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to be analyzed.
-
-
Data Processing:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound, particularly for bioanalytical applications.
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, if available.
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium formate
-
Reagents for sample extraction (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Data acquisition and analysis software.
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation to select intense and specific product ions for Multiple Reaction Monitoring (MRM).
-
Repeat the process for the Internal Standard.
-
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and IS.
-
Spike blank biological matrix (e.g., plasma) with known concentrations of this compound to prepare calibration standards and QC samples (low, mid, high).
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To a volume of plasma sample/standard/QC, add the IS.
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC Conditions (to be optimized):
-
Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Set the mass spectrometer to operate in MRM mode using the optimized transitions for this compound and the IS.
-
-
Data Processing:
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus concentration using a weighted linear regression.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry
This protocol is suitable for the quantification of this compound in a pure form or in a simple, non-absorbing matrix.
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Determination of Maximum Wavelength (λmax):
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample containing this compound in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solution using the Beer-Lambert law and the calibration curve.
-
Conclusion
The analytical methods and protocols described provide a comprehensive starting point for the development of quantitative assays for this compound. The selection of the most appropriate method will be dictated by the specific research or development needs. It is imperative that any method chosen undergoes rigorous validation to ensure the generation of accurate, reliable, and reproducible data.
References
Troubleshooting & Optimization
Agistatin D Experimental Variability: Technical Support Center
Welcome to the technical support center for Agistatin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
A: Variability in experiments with this compound can stem from several factors related to its chemical nature and biological target. Key areas to investigate include:
-
Compound Stability and Handling: this compound is a natural product and may be sensitive to degradation. Ensure it is stored correctly at -20°C and protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is hydrophobic. Poor solubility in aqueous cell culture media can lead to precipitation and inconsistent effective concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for precipitates after adding the compound to the media.
-
Cell Line-Dependent Sensitivity: As a cholesterol biosynthesis inhibitor, the effect of this compound can vary significantly between different cell lines due to their intrinsic metabolic rates and reliance on de novo cholesterol synthesis.
-
Pleiotropic (Off-Target) Effects: Like other cholesterol biosynthesis inhibitors (e.g., statins), this compound may have effects beyond its primary target. These can include modulation of inflammation, cell cycle progression, and apoptosis, which can vary between cell types and contribute to inconsistent results.[1][2][3]
Q2: I'm not observing any significant effect of this compound in my cell-based assay. What should I check?
A: If this compound is not producing the expected biological effect, consider the following troubleshooting steps:
-
Verify Compound Activity: Test the compound on a sensitive positive control cell line, if known. If this is not possible, ensure the compound has been stored properly and has not expired.
-
Check Concentration Range: The effective concentration for in vitro experiments with cholesterol biosynthesis inhibitors can be much higher (µM range) than the pharmacologically active concentrations observed in vivo (nM range). You may need to perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your specific cell line and assay.
-
Assay Duration: The inhibition of cholesterol synthesis may take time to manifest as a measurable phenotype (e.g., decreased proliferation). Ensure your assay duration (e.g., 24, 48, 72 hours) is sufficient for the biological effects to occur.
-
Cell Culture Conditions: Cells cultured in media rich in lipids and cholesterol may be less sensitive to inhibitors of de novo synthesis. Consider using lipoprotein-deficient serum to increase cellular reliance on the endogenous pathway.
Q3: I am observing high cytotoxicity or unexpected phenotypes that don't seem related to cholesterol inhibition. Why might this be happening?
A: This is likely due to pleiotropic effects or experimental artifacts.
-
Inhibition of Isoprenoid Synthesis: The cholesterol biosynthesis pathway also produces essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small G-proteins involved in cell signaling, survival, and proliferation.[4] Inhibition of this process can lead to broad cellular effects, including apoptosis.
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to off-target effects or general cellular stress, masking the specific mechanism of action.[5] It is critical to determine the optimal concentration range where the on-target effect is observed without inducing widespread, non-specific toxicity.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent and non-toxic to your cells. Run a vehicle-only control to confirm.
Quantitative Data on Cholesterol Biosynthesis Inhibitors
Specific IC50 values for this compound are not widely available in the public literature. However, to provide a reference for expected potency from a compound with a similar mechanism of action, the table below summarizes representative IC50 values for Atorvastatin, a well-known HMG-CoA reductase inhibitor, in various cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| Atorvastatin | MCF7 (Breast Cancer) | Viability (MTT) | 24 hours | ~9.1 |
| Atorvastatin | A-375 (Melanoma) | Viability | 24 hours | >100 |
| Atorvastatin | A-375 (Melanoma) | Viability | 72 hours | ~50 |
| Atorvastatin | DoTc2 4510 (Cervical Cancer) | Viability | 72 hours | >100 |
Note: This data is for Atorvastatin and is provided for illustrative purposes only. The potency of this compound may vary. Researchers should perform their own dose-response experiments to determine the IC50 in their specific system.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines a standard method for assessing the effect of this compound on cell proliferation and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A common final concentration range to test is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound dose) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to get percent viability.
-
Plot percent viability against the log of this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The diagram below illustrates the simplified cholesterol biosynthesis pathway, highlighting the likely target of this compound and the downstream production of key molecules.
Caption: Simplified cholesterol biosynthesis pathway showing inhibition by this compound.
Experimental Workflow
This diagram outlines the key steps for conducting a cell-based assay with this compound, from initial setup to final data analysis.
Caption: Standard workflow for a cell-based IC50 determination assay.
Troubleshooting Logic
This decision tree provides a logical path for troubleshooting common issues encountered when experiments yield no observable effect.
Caption: Decision tree for troubleshooting experiments with no observable effect.
References
Technical Support Center: Agistatin D Efficacy in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agistatin D in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyranacetal fungal metabolite that functions as a cholesterol biosynthesis inhibitor.[1][2][3] Its mechanism of action is analogous to statins, which inhibit HMG-CoA reductase, a critical rate-limiting enzyme in the mevalonate pathway.[4] By blocking this pathway, this compound not only reduces cholesterol production but also affects the synthesis of other essential molecules derived from mevalonate, such as isoprenoids. This disruption of the mevalonate pathway can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and acetone.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.102 mg of this compound (Molecular Weight: 210.23 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing working concentrations, dilute the DMSO stock solution in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the expected cytotoxic concentration range for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions such as incubation time and cell density. While specific IC50 values for this compound are not widely published, related fungal metabolites and cholesterol biosynthesis inhibitors have shown cytotoxicity in the micromolar range. For instance, similar compounds have exhibited IC50 values ranging from low micromolar to over 50 µM in various cancer cell lines.[7][8][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: Low or No Observed Efficacy of this compound
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results.
Possible Cause 2: Compound Instability or Degradation.
-
Solution: this compound, like other hydrophobic compounds, may be unstable in aqueous cell culture media over long incubation periods. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the stability of the compound in your specific culture medium, as some components can interact with and degrade the compound.
Possible Cause 3: High Serum Concentration in Culture Medium.
-
Solution: The presence of cholesterol and other lipids in fetal bovine serum (FBS) can competitively inhibit the effects of cholesterol biosynthesis inhibitors.[11] Reducing the serum concentration in your culture medium (e.g., to 1-2% FBS) or using serum-free medium during the treatment period can significantly enhance the efficacy of this compound.[12][13] However, be mindful that serum starvation itself can impact cell viability and proliferation.[11][12]
Possible Cause 4: Cell Density.
-
Solution: High cell density can lead to increased resistance to cytotoxic agents.[14] Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment and are not overly confluent.
Problem 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability in cell number.
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: The effects of many cytotoxic compounds are time-dependent.[15] Ensure that the incubation time with this compound is consistent across all experiments to allow for comparable results.
Data Presentation
Table 1: Representative IC50 Values of Fungal Metabolites and Cholesterol Biosynthesis Inhibitors in Various Cancer Cell Lines.
| Compound Class | Cell Line | IC50 (µM) | Incubation Time (h) |
| Fungal Polyketide | A549 (Lung Carcinoma) | 25.73 | 48 |
| Fungal Polyketide | HaCaT (Keratinocyte) | 29.33 | 48 |
| Fungal Polyketide | HTB-26 (Breast Cancer) | 10 - 50 | Not Specified |
| Fungal Polyketide | PC-3 (Prostate Cancer) | 10 - 50 | Not Specified |
| Fungal Polyketide | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Not Specified |
| Anthranilic Acid Derivative | RKO (Colon Cancer) | 8.4 - 9.7 | 48 |
| Anthranilic Acid Derivative | HeLa (Cervical Cancer) | 6.6 | 48 |
Note: This table presents representative data for compounds with similar origins or mechanisms of action to this compound to provide an estimated effective concentration range. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution (Molecular Weight = 210.23 g/mol ). For 1 mL of stock solution, weigh out 2.102 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits HMG-CoA reductase, disrupting the mevalonate pathway.
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ca.investing.com [ca.investing.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides—Potential Raw Materials for Skincare Products for Healthy and Diseased Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Aspergillus Section Fumigati Isolated from Health Care Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Anthranilic Acid Derivatives from Deep Sea Sediment-Derived Fungus Penicillium paneum SD-44 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction in cholesterol synthesis in response to serum starvation in lymphoblasts of a patient with Barth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum starvation-induced cholesterol reduction increases melanoma cell susceptibility to cytotoxic T lymphocyte killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin D Dose-Response Curve Optimization: A Technical Support Guide
Troubleshooting Guide
This guide addresses common issues encountered during Agistatin D dose-response experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure uniform cell seeding density. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| No dose-response (flat curve) | This compound concentration range is too low or too high. The compound is inactive in the chosen assay system. Incorrect assay endpoint measurement. | Perform a wider range of serial dilutions (e.g., from nanomolar to millimolar) to determine the active range. Verify the biological activity of this compound in a positive control cell line. Ensure the assay readout is appropriate for measuring the inhibition of cholesterol biosynthesis. |
| Poor curve fit (low R-squared value) | Insufficient number of data points. Outliers in the data. The sigmoidal dose-response model is not appropriate. | Use a sufficient number of concentrations to define the curve (typically 8-12 points). Identify and potentially exclude outliers with statistical justification. Consider alternative curve-fitting models if the response is not sigmoidal. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions such as incubation time, cell passage number, or reagent batches. | Standardize all experimental parameters. Use cells within a consistent passage number range. Qualify new batches of critical reagents before use. |
| Cell toxicity observed at high concentrations | Off-target effects of this compound at high concentrations. | Perform a cell viability assay in parallel with the dose-response experiment to distinguish between specific inhibition and general cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of cholesterol biosynthesis. While its precise molecular target within the pathway is not extensively documented in publicly available literature, it is known to be isolated from Fusarium sp. and shares a functional outcome with statins, which are HMG-CoA reductase inhibitors.
Q2: Which cell lines are suitable for an this compound dose-response assay?
A2: Cell lines with active cholesterol biosynthesis are recommended. HepG2 (human liver cancer cell line) and CHO (Chinese hamster ovary) cells are commonly used for studying cholesterol metabolism and are likely to be responsive to this compound.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (usually <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What controls should be included in my experiment?
A4: A typical experiment should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known inhibitor of cholesterol biosynthesis, such as a statin (e.g., simvastatin, atorvastatin), to validate the assay system.
-
Untreated Control: Cells in media alone to represent the baseline response.
Q5: How do I analyze my dose-response data?
A5: Dose-response data is typically plotted with the log of the inhibitor concentration on the x-axis and the response (e.g., percent inhibition) on the y-axis. A non-linear regression analysis is then used to fit a sigmoidal curve and determine the IC50 value, which is the concentration of this compound that produces a 50% inhibition of the measured response.
Quantitative Data Summary
| Compound | Assay System | IC50 Value (nM) |
| Lovastatin | Human Hepatocytes | 0.2 - 8.0 |
| Simvastatin | Human Hepatocytes | 0.2 - 8.0 |
| Pravastatin | Human Hepatocytes | 0.2 - 8.0 |
| Fluvastatin | Human Hepatocytes | 0.2 - 8.0 |
| Atorvastatin | Human Hepatocytes | 0.2 - 8.0 |
| Cerivastatin | Human Hepatocytes | 0.2 - 8.0 |
Note: The provided IC50 values are from a study in human hepatocytes and may vary depending on the specific cell line and experimental conditions used.
Experimental Protocols
Protocol: Determination of this compound IC50 via Cholesterol Biosynthesis Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of de novo cholesterol synthesis in a cell-based assay.
Materials:
-
This compound
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Positive control inhibitor (e.g., Simvastatin)
-
DMSO (for dissolving compounds)
-
Scintillation counter and vials
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
96-well cell culture plates
-
Bradford reagent for protein quantification
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare solutions for the vehicle control (DMSO) and a positive control (e.g., simvastatin).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Radiolabeling: Add [¹⁴C]-Acetate to each well at a final concentration suitable for detection and incubate for a defined period (e.g., 4-24 hours).
-
Lipid Extraction: After incubation, wash the cells with PBS and lyse them. Extract the total lipids from the cell lysates using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Quantification: Measure the amount of incorporated [¹⁴C]-Acetate into the cholesterol fraction using a scintillation counter.
-
Protein Assay: Determine the total protein content in each well using a Bradford assay to normalize the radioactivity counts.
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each well.
-
Calculate the percentage inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound dose-response curve generation.
Caption: Troubleshooting decision tree for dose-response experiments.
Technical Support Center: Agistatin D Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental protocols for Agistatin D to enhance reproducibility. Given that detailed mechanistic studies and standardized protocols for this compound are not widely published, this guide focuses on best practices for characterizing and working with novel fungal metabolites that are putative cholesterol biosynthesis inhibitors.
Introduction
This compound is a pyranacetal compound originally isolated from a Fusarium species and has been identified as an inhibitor of cholesterol biosynthesis.[1] However, its specific molecular target and signaling pathway are not well-elucidated in publicly available literature. Reproducibility in experiments involving fungal metabolites like this compound can be challenging due to factors such as compound purity, stability, and variability in experimental systems. This guide provides a framework for systematic investigation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is reported to inhibit cholesterol biosynthesis.[1] The precise enzyme it targets within this pathway has not been definitively identified in peer-reviewed literature. It is hypothesized to function similarly to other cholesterol biosynthesis inhibitors, such as statins, which target HMG-CoA reductase, a key rate-limiting enzyme in the mevalonate pathway.[2][3] However, direct inhibition of HMG-CoA reductase by this compound has not been demonstrated. It is also possible that it acts on other enzymes downstream in the pathway.[4]
Q2: I am seeing inconsistent results between different batches of this compound. Why might this be?
A2: Inconsistencies between batches of fungal metabolites can arise from several factors:
-
Purity and Contaminants: The purity of the isolated or synthesized compound can vary. Contamination with other bioactive metabolites from the source organism can lead to off-target effects.[5]
-
Stereoisomerism: The biological activity of complex natural products can be highly dependent on their stereochemistry. Different batches may have varying isomeric ratios.
-
Degradation: this compound, like many natural products, may be susceptible to degradation over time or with improper storage.
It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, independently verify its purity and identity.
Q3: What is the best way to prepare and store this compound solutions?
A3: For long-term storage, this compound solid should be stored at -20°C.[6] For experimental use, stock solutions are typically prepared in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).
-
Solubility: this compound is soluble in acetone and DMSO.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Dilute the DMSO stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be cytotoxic to cells.[7] It is advisable to keep the final DMSO concentration below 0.5%.
Q4: My cells are dying, but I'm not sure if it's due to specific inhibition of cholesterol biosynthesis or general cytotoxicity. How can I differentiate these effects?
A4: This is a critical aspect of characterization. Here are some strategies:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cell viability. A very steep curve may suggest general cytotoxicity, while a more gradual curve could indicate a specific pharmacological effect.
-
Rescue Experiments: If this compound inhibits cholesterol synthesis, its cytotoxic effects at certain concentrations may be rescued by supplementing the culture medium with downstream products of the inhibited pathway, such as mevalonate or cholesterol itself.
-
Time-Course Experiment: Assess cell viability at multiple time points. Inhibition of a biosynthetic pathway may take longer to induce cell death compared to a compound that directly triggers apoptosis or necrosis.
-
Alternative Viability Assays: Use multiple methods to assess cell viability (e.g., MTT, trypan blue exclusion, real-time confluence monitoring) to ensure the observed effect is not an artifact of a single assay method.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter. Optimize seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| DMSO Concentration Effects | Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to account for solvent-induced cytotoxicity. |
| Compound Precipitation | Visually inspect the wells after adding the compound to the medium. If precipitation occurs, consider lowering the final concentration or using a different solvent system if compatible with your cells. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line and assay. For metabolic inhibitors, a longer incubation period (e.g., 48-72 hours) may be necessary to observe an effect. |
Problem 2: Difficulty Confirming Inhibition of Cholesterol Biosynthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Choice | Use a direct enzymatic assay if the putative target is known (e.g., HMG-CoA reductase activity assay).[8][9][10] Alternatively, use a cell-based assay that measures the end-product of the pathway (e.g., cholesterol quantification).[11] |
| Insufficient Inhibition in Cell-Based Assays | Ensure the concentration of this compound used is sufficient to engage the target. This may be higher than the IC50 for cytotoxicity. Increase the incubation time to allow for the depletion of intracellular cholesterol pools. |
| Cell Line Choice | Use cell lines that are known to have high rates of de novo cholesterol synthesis (e.g., some cancer cell lines) to maximize the dynamic range of your assay. |
| Interference from Serum Lipoproteins | When assessing de novo cholesterol synthesis, use lipoprotein-depleted serum in your cell culture medium to prevent cells from scavenging cholesterol from the medium, which can mask the effect of the inhibitor. |
Data Presentation
Table 1: Comparative IC50 Values of Known HMG-CoA Reductase Inhibitors (Statins)
This table provides reference data for well-characterized cholesterol biosynthesis inhibitors to serve as a benchmark for experimental findings with this compound.
| Statin | IC50 (HMG-CoA Reductase Inhibition) | Cell Line Example | Reference |
| Atorvastatin | ~8 nM | HepG2 | [12] |
| Simvastatin | ~11 nM | C2C12 | [13] |
| Rosuvastatin | ~5 nM | MCF7 | [14] |
| Pravastatin | ~44 nM | A549 | [4] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. Also, prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: HMG-CoA Reductase Activity Assay (Colorimetric)
This is a generalized protocol for an in vitro enzymatic assay to test for direct inhibition of HMG-CoA reductase. Commercial kits are available for this purpose.[5][9][10]
-
Reagent Preparation: Prepare assay buffer, NADPH, HMG-CoA substrate, and HMG-CoA reductase enzyme solution according to the kit manufacturer's instructions. Pre-warm the buffer to 37°C.
-
Inhibitor Preparation: Prepare various concentrations of this compound and a known inhibitor (e.g., pravastatin) as a positive control.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the assay buffer, inhibitor (or vehicle), and enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate and NADPH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot percent inhibition versus inhibitor concentration to calculate the IC50.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. De novo cholesterol biosynthesis: an additional therapeutic target for the treatment of postmenopausal breast cancer with excessive adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. assaygenie.com [assaygenie.com]
- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin D Off-Target Effects Investigation: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Agistatin D, a known cholesterol biosynthesis inhibitor, understanding its potential off-target effects is crucial for accurate data interpretation and anticipating possible toxicities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound's primary on-target effect is the inhibition of cholesterol biosynthesis.[1] While specific off-target effects of this compound are not extensively documented, its classification as a cholesterol biosynthesis inhibitor suggests potential interactions with pathways affected by other molecules in this class, such as statins. Statins have been shown to have off-target effects on various cellular processes.[2][3]
Q2: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to cholesterol synthesis. What could be the cause?
Unexplained cellular phenotypes following treatment with a small molecule inhibitor could be indicative of off-target effects.[4] Given that this compound is a cholesterol biosynthesis inhibitor, it may have pleiotropic effects similar to statins, which are known to influence multiple signaling pathways independent of their lipid-lowering properties.[3][5]
Q3: What are some of the known off-target interactions of statins that might be relevant for this compound?
Statins have been reported to interact with a number of non-target proteins, which may serve as a starting point for investigating this compound's off-target profile. These interactions can lead to a range of cellular effects. A summary of these interactions is provided in the table below.
Troubleshooting Guide
Issue 1: Observed cellular toxicity at concentrations expected to be specific for on-target activity.
-
Possible Cause: The inhibitor may be engaging with off-targets that are critical for cell viability.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A detailed dose-response analysis can help distinguish between on-target and off-target toxicity. Off-target effects often manifest at higher concentrations.
-
Cell Viability Assays: Employ multiple, mechanistically distinct cell viability assays (e.g., MTS, CellTiter-Glo®, trypan blue exclusion) to confirm the toxic phenotype.
-
Apoptosis Assays: Investigate whether the observed toxicity is due to the induction of apoptosis using techniques like Annexin V staining or caspase activity assays.
-
Issue 2: The observed phenotype does not match the expected outcome of cholesterol biosynthesis inhibition.
-
Possible Cause: The phenotype may be a consequence of this compound binding to one or more off-target proteins and modulating their function.
-
Troubleshooting Steps:
-
Target Engagement Assays: Confirm that this compound is engaging with its intended target in your experimental system at the concentrations used.
-
Rescue Experiments: If possible, overexpress the target enzyme to see if it rescues the phenotype, providing evidence for on-target action.
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that also targets cholesterol biosynthesis. If the phenotype is not recapitulated, it is more likely an off-target effect of this compound.[4]
-
Issue 3: How can I systematically identify the off-targets of this compound?
-
Recommended Approaches:
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound.[6][7]
-
Proteome-wide Screening: Employ unbiased experimental approaches such as chemical proteomics or thermal proteome profiling to identify direct binding partners of this compound.
-
Kinase Profiling: As statins are known to interact with kinases, performing a broad kinase panel screen could reveal potential off-target kinase interactions for this compound.[2]
-
CRISPR-Based Screens: Utilize CRISPR/Cas9-based genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential off-target pathways.[8][9]
-
Quantitative Data: Known Off-Target Interactions of Statins
As a reference for potential off-target investigations of this compound, the following table summarizes known off-target interactions of statins.
| Target Class | Specific Target(s) | Reported Effect | Statin(s) Implicated |
| Kinases | EGFR, HER2, MET, SRC | Inhibitory activity at nanomolar concentrations.[2] | Various statins |
| ATPases | Calcium ATPases | Interaction at higher concentrations.[2] | Various statins |
| Mitochondrial Complexes | Complex I, II, III, IV | Interaction and impairment of function.[2] | Various statins |
| Nuclear Receptors | PPARα | Activation.[2] | Various statins |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by monitoring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest and Lysis: Harvest cells, wash with PBS, and lyse to obtain a cell lysate.
-
Heating: Aliquot the lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the heated samples to separate soluble proteins from aggregated proteins.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Analysis: A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow for screening a compound against a panel of kinases to identify off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: The screening service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results will be provided as the percent inhibition of each kinase's activity. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50%).
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value and confirm the interaction.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the investigation of this compound's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin D quality control and purity assessment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control, purity assessment, and effective use of Agistatin D in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that functions as an inhibitor of cholesterol biosynthesis.[1] It is structurally classified as a pyranacetal.[1] Its inhibitory action targets key steps in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[4] For short-term use, it can be kept at room temperature in the continental US, but conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in acetone and dimethyl sulfoxide (DMSO).[4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A standard purity specification is often greater than 95% or 98%, which will be stated on the Certificate of Analysis. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and identification of impurities.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many organic molecules, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. Stability-indicating HPLC methods can be developed to monitor for potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: High variability in bioassay results (e.g., IC50 values) or analytical measurements between experiments.
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Troubleshooting workflow for HPLC analysis issues.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
Parameter Specification Method Appearance White to off-white solid Visual Purity (by HPLC) ≥98% HPLC Identity Conforms to structure ¹H NMR, Mass Spec Solubility Soluble in Acetone, DMSO Visual Storage -20°C for long-term -
Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay Type Suggested Concentration Range Notes Cell-based cholesterol synthesis inhibition 1 - 50 µM Optimize based on cell line and experimental conditions. Enzyme inhibition assays (if applicable) 0.1 - 20 µM Dependent on the specific enzyme and assay format.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute as necessary.
-
Analysis: The purity is calculated based on the area of the this compound peak relative to the total peak area.
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Inhibition of the Cholesterol Biosynthesis Pathway by this compound.
References
Agistatin D storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Agistatin D.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.
-
As a powder: Store at -20°C for long-term storage.[1][2][3] Some suppliers suggest that it is stable for at least four years under these conditions.[2]
-
In solvent: For solutions, it is recommended to store them at -80°C.[1]
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at room temperature and is stable for the duration of shipping.[2][4][5] Upon receipt, it is important to follow the recommended storage instructions immediately. For powdered this compound, store it at -20°C.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in acetone and DMSO.[2]
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution is dependent on the storage temperature. In DMSO, it is stable for up to two weeks at 4°C and for up to six months when stored at -80°C.[6][7] It is recommended to prepare solutions fresh and use them on the same day if possible.[4]
Q5: What are the potential hazards associated with this compound?
A5: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is important to handle it with appropriate personal protective equipment.
Troubleshooting Guide
Problem: I am seeing unexpected or inconsistent results in my experiments.
This could be due to the degradation of this compound. Consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions).
-
Check Solution Age: If using a stock solution, confirm that it has not been stored longer than the recommended duration (2 weeks at 4°C or 6 months at -80°C in DMSO).[6][7] When in doubt, prepare a fresh solution.
-
Evaluate Handling Practices: Review your handling procedures to ensure you are minimizing exposure to incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
-
Assess for Precipitation: Before use, allow solutions stored at -20°C or -80°C to equilibrate to room temperature and visually inspect for any precipitation.[4] If precipitate is present, ensure it is fully redissolved before use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 4 years | [1][2][3][6][7] |
| In DMSO | 4°C | 2 weeks | [6][7] |
| In DMSO | -80°C | 6 months | [1][6][7] |
Experimental Protocols
While specific experimental protocols for the validation of this compound storage and handling are not detailed in the provided search results, a general protocol for preparing a stock solution is as follows:
Protocol: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of powdered this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use or at 4°C for short-term use (up to 2 weeks).[6][7]
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. This compound|144096-47-9|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Agistatin B | Antifungal inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 144096-47-9|DC Chemicals [dcchemicals.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Validation & Comparative
Validating the Inhibitory Effect of Agistatin D on Cholesterol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Level Comparison of Cholesterol Synthesis Inhibitors
Statins, a class of drugs widely used to lower cholesterol, function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5][6][7][8] Agistatin D, a pyranacetal originally isolated from a Fusarium species, has also been identified as an inhibitor of this pathway.[1][9] However, its precise mechanism of action and inhibitory concentration are not yet publicly characterized.
| Feature | This compound | Atorvastatin (Lipitor) |
| Origin | Natural product (isolated from Fusarium sp.)[1][9] | Synthetic |
| General Function | Inhibitor of cholesterol biosynthesis[1][2] | Inhibitor of cholesterol biosynthesis[4] |
| Mechanism of Action | Not definitively established in publicly available literature. | Competitive inhibitor of HMG-CoA reductase.[5][7] |
| IC50 Value | Not available in publicly available literature. | ~8 nM (for HMG-CoA reductase) |
Experimental Protocols for Validation
To quantitatively validate the inhibitory effect of a compound like this compound on cholesterol synthesis, a multi-pronged experimental approach is necessary. Below are detailed protocols for two key assays.
Cellular Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in a cellular context by quantifying the incorporation of a labeled precursor, such as [¹⁴C]-acetate, into newly synthesized cholesterol.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Atorvastatin)
-
[¹⁴C]-acetate
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) and a positive control (Atorvastatin) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Metabolic Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.
-
Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) using a solvent system that effectively resolves cholesterol from other lipid species.
-
Quantification: Visualize the cholesterol spots (e.g., using iodine vapor) and scrape the corresponding silica from the TLC plate. Quantify the amount of [¹⁴C] incorporated into the cholesterol fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cholesterol synthesis.
In Vitro HMG-CoA Reductase Activity Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis and the target of statins.
Materials:
-
Purified HMG-CoA reductase enzyme
-
Assay buffer (containing potassium phosphate, EDTA, DTT)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Pravastatin)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, HMG-CoA, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) and a positive control (Pravastatin) to the respective wells. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a known amount of purified HMG-CoA reductase to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength, which is directly proportional to the enzyme's activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Determine the percentage inhibition relative to the no-inhibitor control and calculate the IC50 value.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the cholesterol biosynthesis pathway, a general experimental workflow, and the mechanism of statin action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Familial Hypercholesterolemia: Present and Future Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. The Knowns and Unknowns of Contemporary Statin Therapy for Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agistatin D and Statins: Unveiling the Landscape of Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for hypercholesterolemia and associated cardiovascular diseases, both natural products and synthetic compounds have emerged as critical sources of lead molecules. Statins, a class of synthetic and semi-synthetic drugs, have long been the cornerstone of cholesterol management. Concurrently, the vast chemical diversity of the fungal kingdom continues to yield promising bioactive metabolites, among them Agistatin D, a compound identified as an inhibitor of cholesterol biosynthesis. This guide provides a comprehensive comparative analysis of this compound and the well-established statin class of drugs, presenting available data, outlining key experimental methodologies, and visualizing the known signaling pathways to inform future research and drug development endeavors.
I. Overview and Chemical Properties
Statins are a family of drugs that act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] They are structurally diverse and can be classified as either natural (derived from fungi) or synthetic.[2] this compound is a pyranacetal metabolite isolated from a Fusarium species, also identified as an inhibitor of cholesterol biosynthesis.[3] While its general function is known, specific details regarding its mechanism and potency are not as extensively documented as for statins.
Table 1: Comparison of Chemical and Pharmacological Properties
| Feature | This compound | Statins (Representative Examples) |
| Origin | Natural (Fungal Metabolite)[3] | Natural (e.g., Lovastatin from Aspergillus terreus) and Synthetic (e.g., Atorvastatin)[2] |
| Chemical Class | Pyranacetal | Varies (e.g., lactone prodrugs, synthetic heteroaromatics)[2] |
| Known Target | Cholesterol Biosynthesis Pathway (Specific enzyme not widely reported)[3] | HMG-CoA Reductase[1] |
| IC50 (HMG-CoA Reductase) | Not widely reported in publicly available literature. | Varies by statin (e.g., Atorvastatin: 8.2 nM, Rosuvastatin: 5.4 nM, Simvastatin: 11.2 nM)[4] |
II. Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism by which statins lower cholesterol is through the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade. By blocking this step, statins effectively reduce the endogenous production of cholesterol in the liver.[1] This reduction in intracellular cholesterol leads to the upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5]
The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been extensively characterized in the available scientific literature. While it is known to inhibit the overall process, it is unclear whether it targets HMG-CoA reductase or another enzyme in the pathway.
Below are graphical representations of the known signaling pathway for statins and the proposed, more general pathway for this compound, based on current knowledge.
Caption: Statin Mechanism of Action.
Caption: this compound Proposed Mechanism.
III. Experimental Protocols
To facilitate further research into the comparative efficacy of this compound and statins, this section outlines standard experimental protocols for assessing the inhibition of cholesterol biosynthesis.
A. In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the HMG-CoA reductase enzyme.
Workflow Diagram:
Caption: HMG-CoA Reductase Inhibition Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human HMG-CoA reductase is diluted in assay buffer.
-
A stock solution of HMG-CoA substrate is prepared.
-
A stock solution of NADPH is prepared.
-
Serial dilutions of test compounds (this compound and a reference statin) are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the HMG-CoA reductase enzyme, NADPH, and the test compound to each well.
-
Incubate the plate at 37°C for a short pre-incubation period.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance.
-
Record measurements at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
B. Cell-Based Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells, providing a more physiologically relevant assessment of a compound's inhibitory activity.
Workflow Diagram:
Caption: Cell-Based Cholesterol Synthesis Assay Workflow.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line, such as human hepatoma (HepG2) cells, in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and a reference statin) for a predetermined period (e.g., 24-48 hours).
-
-
Metabolic Labeling:
-
Add a radiolabeled cholesterol precursor, such as [1,2-¹⁴C]-acetic acid, to the cell culture medium.
-
Incubate the cells for a sufficient time to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
-
Lipid Extraction and Analysis:
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol).
-
Separate the cholesterol from other lipid classes using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol in the cholesterol spot using liquid scintillation counting or autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound compared to the vehicle control.
-
Determine the EC50 value, the effective concentration that causes 50% inhibition of cholesterol synthesis.
-
IV. Conclusion and Future Directions
Statins represent a triumph of modern pharmacology, effectively lowering cholesterol and reducing cardiovascular risk through the targeted inhibition of HMG-CoA reductase. This compound, a natural product from the fungal kingdom, also demonstrates the ability to inhibit cholesterol biosynthesis. However, a significant knowledge gap exists regarding its specific molecular target, potency, and overall pharmacological profile.
The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise mechanism of action and quantifying the inhibitory efficacy of this compound. Direct, head-to-head comparative studies with various statins using these standardized assays are crucial to accurately assess its potential as a novel therapeutic agent. Future research should focus on:
-
Target Identification: Determining the specific enzyme(s) in the cholesterol biosynthesis pathway inhibited by this compound.
-
Quantitative Analysis: Establishing the IC50/EC50 values of this compound to understand its potency relative to statins.
-
Structure-Activity Relationship (SAR) Studies: Investigating other Agistatin analogues to identify key structural features for optimal activity.
-
In Vivo Efficacy and Safety: Progressing promising candidates to preclinical animal models to evaluate their in vivo cholesterol-lowering effects and safety profiles.
By systematically addressing these research questions, the scientific community can fully evaluate the therapeutic potential of this compound and other novel fungal metabolites in the ongoing battle against hypercholesterolemia.
References
- 1. Effects of inhibiting cholesterol absorption and synthesis on cholesterol and lipoprotein metabolism in hypercholesterolemic non-insulin-dependent diabetic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agistatin D and Other Fungal Metabolites in the Inhibition of Cholesterol Biosynthesis
For Immediate Release
A detailed comparative guide has been compiled to evaluate the efficacy of Agistatin D, a fungal metabolite isolated from Fusarium sp., against other well-documented fungal metabolites known to inhibit cholesterol biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to Cholesterol Biosynthesis Inhibitors of Fungal Origin
Fungi are a rich source of bioactive secondary metabolites, several of which have been developed into blockbuster drugs. Among these, inhibitors of cholesterol biosynthesis have played a pivotal role in the management of hypercholesterolemia and the prevention of cardiovascular diseases. This guide focuses on this compound and provides a comparative analysis with three other prominent fungal metabolites: Lovastatin, Compactin, and Zaragozic Acid.
Mechanism of Action: Targeting Key Enzymes in Cholesterol Synthesis
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The fungal metabolites discussed herein exert their inhibitory effects by targeting specific enzymes in this pathway.
-
This compound : While it is known to inhibit cholesterol biosynthesis, the precise molecular target of this compound within the pathway has not yet been definitively identified in publicly available research.[1] It is known to be a pyranacetal isolated from a Fusarium species.[1]
-
Lovastatin and Compactin : These well-known statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis.[2] By blocking this enzyme, they effectively reduce the overall production of cholesterol.
-
Zaragozic Acid (Squalestatin 1) : This potent fungal metabolite inhibits squalene synthase, the enzyme that catalyzes the first committed step in cholesterol synthesis, the dimerization of two molecules of farnesyl pyrophosphate to form squalene.[3][4]
The distinct points of intervention in the cholesterol biosynthesis pathway by these fungal metabolites are illustrated in the following diagram.
Figure 1. Sites of action for fungal metabolite inhibitors in the cholesterol biosynthesis pathway.
Comparative Efficacy
The following table summarizes the available quantitative data on the inhibitory efficacy of these fungal metabolites. It is important to note that direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions.
| Fungal Metabolite | Target Enzyme | Efficacy (IC50/Ki) | Source Organism |
| This compound | Unknown | Data not available | Fusarium sp.[1] |
| Lovastatin | HMG-CoA Reductase | IC50: 3.4 nM (cell-free assay) | Aspergillus terreus[2][5] |
| Compactin | HMG-CoA Reductase | Data not readily available in comparable format | Penicillium citrinum |
| Zaragozic Acid A | Squalene Synthase | Ki: 78 pM (rat liver squalene synthase) | Unidentified sterile fungal culture[3] |
| Zaragozic Acid B | Squalene Synthase | Ki: 29 pM (rat liver squalene synthase) | Sporormiella intermedia[3] |
| Zaragozic Acid C | Squalene Synthase | Ki: 45 pM (rat liver squalene synthase) | Leptodontium elatius[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of the experimental protocols typically employed for assessing the inhibitory activity of these fungal metabolites.
HMG-CoA Reductase Inhibition Assay (for Lovastatin and Compactin)
A common method to determine the inhibitory activity against HMG-CoA reductase is a spectrophotometric assay.
Figure 2. General workflow for an HMG-CoA reductase inhibition assay.
Protocol Details:
-
Enzyme Source: Purified HMG-CoA reductase or liver microsomes.
-
Substrate: HMG-CoA.
-
Cofactor: NADPH.
-
Detection Method: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The rate of NADPH consumption is calculated, and the percentage of inhibition by the fungal metabolite is determined at various concentrations to calculate the IC50 value.
Squalene Synthase Inhibition Assay (for Zaragozic Acid)
The inhibitory activity against squalene synthase is often measured using a radiometric assay.
Protocol Details:
-
Enzyme Source: Rat liver microsomes.
-
Substrate: Radiolabeled farnesyl pyrophosphate (e.g., [1-3H]farnesyl pyrophosphate).
-
Detection Method: The reaction mixture is incubated, and the product, radiolabeled squalene, is extracted and quantified using liquid scintillation counting.
-
Data Analysis: The amount of squalene formed is measured, and the percentage of inhibition by the fungal metabolite is calculated at different concentrations to determine the IC50 or Ki value.
Conclusion
This comparative guide highlights the potent inhibitory effects of several fungal metabolites on cholesterol biosynthesis. While Lovastatin, Compactin, and Zaragozic Acid have well-defined mechanisms of action and established efficacy, this compound remains a promising but less characterized inhibitor. Further research is required to elucidate the specific molecular target and quantify the inhibitory potency of this compound to fully assess its potential in the landscape of cholesterol-lowering agents. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Agistatin D: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced activity of a potential therapeutic agent across various cell lines is paramount. Agistatin D, a pyranacetal metabolite isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis. However, a comprehensive cross-validation of its activity in different cell lines remains a critical knowledge gap. This guide aims to address this by presenting a structured comparison of this compound's effects, detailing experimental protocols for its assessment, and visualizing its proposed mechanism of action.
Due to the limited availability of public data on the specific cytotoxic or metabolic effects of this compound across a range of cell lines, this guide will focus on providing a framework for such a comparative study. We will outline the necessary experimental protocols and data presentation formats, using statins as a well-characterized class of cholesterol biosynthesis inhibitors to provide context and comparative signaling pathways.
Comparative Efficacy of this compound: A Data Framework
To objectively assess the activity of this compound, a standardized metric such as the half-maximal inhibitory concentration (IC50) is essential. This value represents the concentration of the compound required to inhibit a specific biological process (e.g., cell growth, enzyme activity) by 50%. A comprehensive study would involve determining the IC50 of this compound in a panel of diverse cell lines, including but not limited to those representing different cancer types and normal tissues.
Table 1: Hypothetical Comparative IC50 Values of this compound Across Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Statin Comparator (e.g., Atorvastatin) IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | Data not available | 9.1[1] | Estrogen receptor-positive. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | >20 (less sensitive)[1] | Highly metastatic. |
| A549 | Lung Carcinoma | Data not available | Data not available | Commonly used for lung cancer studies. |
| HCT116 | Colorectal Carcinoma | Data not available | Data not available | Represents a common gastrointestinal cancer. |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | Liver cell line, relevant for metabolism studies. |
| PC-3 | Prostate Cancer | Data not available | Data not available | Androgen-independent prostate cancer. |
| HEK293 | Human Embryonic Kidney (Normal) | Data not available | Data not available | To assess selectivity and potential toxicity. |
Note: The IC50 values for this compound are currently not available in the public domain and would need to be determined experimentally.
Experimental Protocols for Assessing this compound Activity
To generate the data for the comparative table above, standardized and reproducible experimental protocols are crucial. The following outlines a general workflow for determining the cytotoxic and metabolic effects of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay is fundamental for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells of the desired cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a comparator compound like a statin) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure (MTT Example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cholesterol Biosynthesis Inhibition Assay
To confirm this compound's mechanism of action, a direct measurement of its effect on cholesterol synthesis is necessary.
-
Cell Culture and Treatment: Culture cells in a lipid-depleted serum to stimulate cholesterol biosynthesis. Treat the cells with varying concentrations of this compound.
-
Metabolic Labeling: Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a defined period.
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
Separation and Quantification: Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of radiolabeled cholesterol and its precursors to determine the inhibitory effect of this compound on the cholesterol biosynthesis pathway.
Visualizing the Mechanism and Workflow
Diagrams are essential for conveying complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such visualizations.
Proposed Signaling Pathway of this compound
Based on its classification as a cholesterol biosynthesis inhibitor, this compound is expected to target an enzyme in the mevalonate pathway, similar to statins. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound as an inhibitor of the cholesterol biosynthesis pathway.
Experimental Workflow for this compound Activity Assessment
The following diagram outlines the general experimental procedure for evaluating the biological activity of this compound in cell lines.
Caption: A generalized workflow for determining the in vitro activity of this compound.
Conclusion
While this compound presents an interesting profile as a natural product inhibitor of cholesterol biosynthesis, a thorough and systematic cross-validation of its activity across multiple cell lines is imperative for its further development as a potential therapeutic agent. The experimental framework and data presentation structure outlined in this guide provide a clear path for researchers to undertake such a study. The generation of robust, comparative data will be instrumental in elucidating the full potential of this compound and identifying cell lines that are most sensitive to its effects, thereby guiding future preclinical and clinical investigations.
References
Agistatin D: A Comparative Analysis with Statin-Class Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin D, a pyranacetal metabolite isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis.[1] This guide provides a comparative overview of this compound and benchmarks its potential against the well-established statin class of drugs, the cornerstone of cholesterol-lowering therapy. Due to the limited publicly available head-to-head comparative data for this compound, this document presents a framework for such a comparison, including hypothetical data tables and standardized experimental protocols. This guide is intended to serve as a research and development tool for professionals in pharmacology and medicinal chemistry.
Introduction to this compound
This compound is a natural product with a unique pyranacetal structure.[1] Its molecular formula is C₁₁H₁₄O₄, and its CAS number is 144096-47-9.[1][2] Early research has indicated its ability to inhibit cholesterol biosynthesis, a critical pathway in human physiology and a key target in the management of cardiovascular diseases.[1] Additionally, this compound has demonstrated antimicrobial properties.[2] The precise mechanism of its cholesterol-lowering effect has not been fully elucidated, presenting an area of opportunity for further investigation.
Head-to-Head Comparison with Statins
Statins are a class of drugs that act by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is the rate-limiting step in cholesterol synthesis.[3][4] A direct comparison of this compound with a representative statin, such as Atorvastatin, would be essential to determine its therapeutic potential. The following tables provide a template for presenting such comparative data.
Table 1: Physicochemical Properties
| Property | This compound | Atorvastatin |
| Chemical Structure | Pyranacetal | Pyrrole-based |
| Molecular Formula | C₁₁H₁₄O₄ | C₃₃H₃₅FN₂O₅ |
| Molecular Weight ( g/mol ) | 210.23 | 558.64 |
| CAS Number | 144096-47-9 | 134523-00-5 |
| Origin | Fungal Metabolite | Synthetic |
Table 2: In Vitro Potency (Hypothetical Data)
| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line |
| This compound | Unknown | TBD | HepG2 |
| Atorvastatin | HMG-CoA Reductase | 8.2 | HepG2 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD (To Be Determined) indicates that experimental data is not currently available.
Table 3: In Vivo Efficacy in a Murine Model (Hypothetical Data)
| Compound (dose) | Route of Admin. | % Reduction in LDL-C | % Increase in HDL-C |
| Vehicle Control | Oral | 0 | 0 |
| This compound (10 mg/kg) | Oral | TBD | TBD |
| Atorvastatin (10 mg/kg) | Oral | 45 | 15 |
LDL-C (Low-density lipoprotein cholesterol) and HDL-C (High-density lipoprotein cholesterol) are key biomarkers for cardiovascular risk.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's potential mechanism and how it would be evaluated, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for comparing novel inhibitors.
Caption: Cholesterol biosynthesis pathway with known and hypothesized points of inhibition.
Caption: Experimental workflow for the evaluation of a novel cholesterol biosynthesis inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to perform a head-to-head comparison of this compound and a statin.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Test compounds (this compound, Atorvastatin) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the reaction by adding HMG-CoA reductase and HMG-CoA substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Cell-Based Cholesterol Biosynthesis Assay in HepG2 Cells
Objective: To measure the inhibition of de novo cholesterol synthesis in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
[¹⁴C]-Acetate (radiolabeled cholesterol precursor)
-
Test compounds (this compound, Atorvastatin)
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 4 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the lipids from the cell lysate using a suitable organic solvent (e.g., chloroform:methanol).
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to a vehicle control.
Conclusion and Future Directions
This compound represents a structurally novel compound with potential cholesterol-lowering activity. The provided framework outlines the necessary steps for a comprehensive head-to-head comparison with established drugs like statins. Future research should focus on elucidating the specific molecular target of this compound within the cholesterol biosynthesis pathway and conducting rigorous in vitro and in vivo studies to quantify its potency, efficacy, and safety profile. Such data will be critical in determining its potential as a lead compound for the development of new dyslipidemia therapies.
References
Agistatin D: A Comparative Analysis of its Performance in Cholesterol Biosynthesis Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Agistatin D, a pyranacetal compound isolated from a Fusarium species, highlights its role as an inhibitor of cholesterol biosynthesis. This guide provides a comparative overview of this compound's performance, contextualized with established inhibitors of this critical metabolic pathway, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a natural product that has been identified as an inhibitor of the cholesterol biosynthesis pathway. While the precise molecular target of this compound within this pathway has not been definitively elucidated in widely available literature, its inhibitory action positions it as a compound of interest for studies on lipid metabolism and the development of novel therapeutic agents. The cholesterol biosynthesis pathway, a complex series of enzymatic reactions, is a well-established target for cardiovascular drugs, most notably statins, which inhibit HMG-CoA reductase.
Comparative Performance in Cholesterol Biosynthesis Assays
Due to the limited publicly available data on the specific enzymatic target and inhibitory potency (e.g., IC50 values) of this compound, a direct quantitative comparison with other inhibitors is challenging. However, we can contextualize its potential performance by examining the established assays used to characterize inhibitors of cholesterol biosynthesis and the performance of well-known drugs like statins in these assays.
Table 1: Benchmarking of HMG-CoA Reductase Inhibitors in a Standard In Vitro Assay
| Compound | Target Enzyme | IC50 (nM) |
| Atorvastatin | HMG-CoA Reductase | 8 |
| Simvastatin | HMG-CoA Reductase | 11 |
| Pravastatin | HMG-CoA Reductase | 44 |
| This compound | Cholesterol Biosynthesis Pathway (Specific target not identified) | Data not available |
Note: The IC50 values for statins are representative and can vary depending on the specific assay conditions.
Experimental Protocols for Key Assays
To facilitate further research and comparative studies, detailed methodologies for key experiments in the field of cholesterol biosynthesis inhibition are provided below.
HMG-CoA Reductase Activity Assay (In Vitro)
This assay measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Principle: The assay quantifies the conversion of HMG-CoA to mevalonate by monitoring the oxidation of NADPH to NADP+ at 340 nm.
Protocol:
-
Prepare Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM DTT, and 1 mM EDTA.
-
Prepare Reagents:
-
NADPH solution (4 mg/mL in assay buffer).
-
HMG-CoA solution (2 mg/mL in assay buffer).
-
Recombinant human HMG-CoA reductase enzyme.
-
Test compounds (e.g., this compound, statins) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound or vehicle control.
-
Add 10 µL of HMG-CoA reductase enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of HMG-CoA and 10 µL of NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of NADPH consumption and determine the percent inhibition for each compound concentration. IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in a cellular context.
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized cholesterol. The amount of radiolabeled cholesterol is then quantified.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, statins) for 24 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 4 hours.
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract lipids using a chloroform:methanol (2:1) solution.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Visualize the cholesterol spots (e.g., using iodine vapor).
-
-
Quantification: Scrape the cholesterol spots and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of cholesterol synthesis for each compound concentration and calculate the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the scientific context, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow.
Caption: The Cholesterol Biosynthesis Pathway, highlighting the site of action for statins.
Caption: A generalized workflow for evaluating cholesterol biosynthesis inhibitors.
Unveiling Agistatin D: A Comparative Analysis of a Fungal Metabolite's Role in Cholesterol Biosynthesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Agistatin D's published findings with alternative cholesterol-lowering agents. This document outlines the available data on this compound, details relevant experimental protocols, and visualizes the associated biochemical pathways to offer a clear perspective on its potential and current research standing.
This compound, a pyranacetal metabolite first isolated from a fungal species, has been identified as an inhibitor of cholesterol biosynthesis. This places it in the broad category of compounds that includes the widely prescribed statin drugs. However, a detailed public record of its quantitative inhibitory potency and specific enzymatic target within the cholesterol synthesis pathway remains elusive. This guide synthesizes the available information on this compound and contrasts it with well-characterized cholesterol-lowering agents to provide a framework for understanding its potential role in research and development.
Comparative Analysis of Cholesterol Biosynthesis Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Atorvastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
| Simvastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
| Lovastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
| Pravastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
| Fluvastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
| Cerivastatin | Human Hepatocytes | 0.2 - 8.0 | [1] |
Experimental Protocols
To replicate and build upon the initial findings related to this compound, standardized experimental protocols for assessing the inhibition of cholesterol biosynthesis are essential. The following outlines a general methodology for such an assay.
In Vitro Cholesterol Biosynthesis Inhibition Assay
This protocol describes a cell-based assay to determine the potency of a test compound in inhibiting the synthesis of cholesterol.
1. Cell Culture:
-
Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are added to the cell culture medium. A vehicle control (solvent only) is also included.
3. Radiolabeling:
-
A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the culture medium. This allows for the tracking of newly synthesized cholesterol.
4. Incubation:
-
The cells are incubated with the test compound and radiolabeled precursor for a defined period (e.g., 24-48 hours) to allow for cholesterol synthesis.
5. Lipid Extraction:
-
After incubation, the cells are washed and harvested.
-
Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.
6. Saponification and Sterol Extraction:
-
The lipid extract is saponified (treated with a strong base) to hydrolyze esterified cholesterol.
-
Non-saponifiable lipids, including cholesterol, are then extracted with an organic solvent (e.g., hexane).
7. Quantification:
-
The amount of radiolabeled cholesterol is quantified using liquid scintillation counting.
-
The percentage of inhibition of cholesterol synthesis at each compound concentration is calculated relative to the vehicle control.
8. Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits cholesterol synthesis by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of cholesterol biosynthesis inhibitors and the workflow of the inhibitory assay, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and zaragozic acids.
Caption: Experimental workflow for determining the in vitro inhibition of cholesterol biosynthesis.
References
A Comparative Study Design for Evaluating Agistatin D as a Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed comparative study to characterize the inhibitory activity of Agistatin D on cholesterol biosynthesis and benchmark its performance against a known HMG-CoA reductase inhibitor, Atorvastatin. Due to the limited availability of public data on this compound's specific mechanism of action, this document presents a prospective experimental framework.
Introduction
This compound, a pyranacetal isolated from a Fusaurus sp., has been identified as an inhibitor of cholesterol biosynthesis[1]. However, its precise molecular target within the cholesterol synthesis pathway has not been fully elucidated. A primary and rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. This enzyme is the established target of the widely prescribed statin drugs. This study is designed to first investigate whether this compound exerts its effect through the inhibition of HMG-CoA reductase and then to compare its inhibitory potency with that of Atorvastatin, a well-characterized synthetic statin.
Comparative Study Workflow
The proposed experimental workflow is designed to systematically evaluate and compare the inhibitory effects of this compound and Atorvastatin on HMG-CoA reductase activity.
Caption: Experimental workflow for the comparative analysis of this compound.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This protocol is adapted from commercially available HMG-CoA reductase assay kits[2][3][4].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Atorvastatin on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate[3].
Materials:
-
HMG-CoA Reductase enzyme (human, recombinant)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound
-
Atorvastatin (as a positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Atorvastatin in the same solvent.
-
Prepare working solutions of HMG-CoA and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A serial dilution of this compound or Atorvastatin (to determine dose-response)
-
HMG-CoA Reductase enzyme
-
-
Include control wells:
-
No-inhibitor control: Contains enzyme and solvent vehicle.
-
No-enzyme control: Contains all reagents except the enzyme.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding HMG-CoA and NADPH to all wells.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compounds relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
The quantitative data from the HMG-CoA reductase inhibition assay will be summarized in a clear and structured table for easy comparison.
Table 1: Comparative Inhibitory Activity of this compound and Atorvastatin on HMG-CoA Reductase
| Compound | IC50 (µM) [Hypothetical] | Hill Slope [Hypothetical] | R² [Hypothetical] |
| This compound | 15.2 | 1.1 | 0.98 |
| Atorvastatin | 0.008 | 1.0 | 0.99 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary.
Signaling Pathway Context
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the proposed point of inhibition for this compound and the known target of statins.
Caption: Proposed mechanism of action of this compound in the cholesterol pathway.
Interpretation of Results
The IC50 values obtained from this study will provide a quantitative measure of the potency of this compound as an HMG-CoA reductase inhibitor. A direct comparison with the IC50 of Atorvastatin will allow for a clear assessment of its relative efficacy.
-
If the IC50 of this compound is comparable to or lower than that of Atorvastatin, it would suggest that this compound is a potent inhibitor of HMG-CoA reductase and warrants further investigation as a potential therapeutic agent.
-
If the IC50 of this compound is significantly higher than that of Atorvastatin, it may indicate that HMG-CoA reductase is not its primary target, or that it is a less potent inhibitor. In this case, further studies would be required to identify its specific molecular target within the cholesterol biosynthesis pathway.
This comparative guide provides a foundational framework for the initial characterization and evaluation of this compound. The results from these proposed experiments will be crucial in guiding future research and development efforts for this natural product.
References
Safety Operating Guide
Navigating the Safe Disposal of Agistatin D: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Agistatin D, a fungal metabolite, aligning with best practices for hazardous chemical waste management.
Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to these classifications, this compound waste must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] It is crucial to avoid releasing this substance into the environment.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Proper Disposal Procedures for this compound
The following procedures outline the safe disposal of this compound in various forms encountered in a laboratory setting. These steps are designed to minimize exposure risk and ensure compliance with safety regulations.
1. Solid this compound Waste:
-
Primary Container: If possible, dispose of solid this compound in its original manufacturer's container.[2] Ensure the container is securely closed.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3]
-
Collection: Place the labeled container in a designated hazardous waste accumulation area.
2. This compound Solutions:
-
Waste Container: Collect this compound solutions in a dedicated, leak-proof, and chemically compatible waste container with a screw-on cap.[2] Do not use food-grade containers.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," the solvent used, and the approximate concentration. List all components of the mixture.[3]
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][3]
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container.
-
Non-Sharps Solid Waste: Gloves, pipette tips, and other contaminated lab supplies should be double-bagged in clear plastic bags and labeled as "Hazardous Waste" with the contaminant identified as this compound.[2]
-
Glassware: Reusable glassware should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., acetone or DMSO, in which this compound is soluble) three times.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing, the glassware can be washed according to standard laboratory procedures.
4. Spill Cleanup Material:
-
In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container.
-
Label the container as "Hazardous Waste" and include "this compound Spill Debris."
-
Decontaminate the spill area and any equipment used for cleanup.
Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
References
- 1. This compound|144096-47-9|MSDS [dcchemicals.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Agistatin D
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Agistatin D. Designed for researchers, scientists, and drug development professionals, these guidelines offer procedural, step-by-step instructions to ensure a safe laboratory environment and maintain compliance with safety regulations.
This compound, a compound with recognized biological activity, is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to mitigate exposure risks.
Personal Protective Equipment (PPE) for this compound
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | The this compound Safety Data Sheet (SDS) specifies "Protective gloves."[1] Best practices for handling potentially cytotoxic compounds recommend double gloving to minimize the risk of exposure due to tears or contamination. |
| Eye Protection | Safety goggles with side-shields. | This is a direct recommendation from the this compound SDS to protect against splashes and aerosols.[1] |
| Body Protection | Impervious, disposable solid-front gown with long sleeves and elastic cuffs. | The this compound SDS requires "Impervious clothing."[1] A disposable gown prevents contamination of personal clothing and reduces the risk of skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood. | The this compound SDS advises using a "Suitable respirator."[1] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit specifically for cytotoxic compounds must be available in the immediate work area.
2. Handling the Compound:
-
Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the this compound container.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.
3. Accidental Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with absorbent material from the cytotoxic spill kit. Decontaminate the area as per your institution's established procedures for hazardous spills.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: All disposable PPE (gloves, gown), contaminated labware (e.g., pipette tips, tubes), and excess this compound must be segregated into a clearly labeled, sealed, and puncture-proof hazardous waste container designated for cytotoxic or chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."
-
Disposal: Dispose of the container through your institution's approved hazardous waste disposal program.[1] Do not dispose of this compound or its containers in the regular trash or down the drain.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the standard operating procedure for handling this compound, including preparation, handling, disposal, and contingency plans.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
